Nickel(2+) tellurate
Description
Evolution of Nickel(2+) Tellurate (B1236183) and Related Chalcogenide Chemistry in Materials Science
The field of transition metal chalcogenides has garnered considerable attention over the past few decades due to the wide array of physical and chemical properties exhibited by these materials. nih.gov While initial research heavily focused on nickel sulfides and, to a lesser extent, nickel selenides, nickel tellurides have emerged as a significant area of study. nih.gov The lower electronegativity of tellurium compared to sulfur and selenium imparts a more metallic character to tellurides, leading to unique properties that often outperform their sulfide (B99878) and selenide (B1212193) counterparts, particularly in electrocatalytic applications. nih.gov
The synthesis and characterization of various nickel telluride phases, such as NiTe, NiTe2, and Ni2Te3, have been a focal point of research. nih.gov These compounds are known to form a continuous series of compositions between NiTe and NiTe2, all of which typically crystallize in a hexagonal structure. nih.gov The development of synthesis methods, including mechanochemical processes, has enabled the production of binary nickel tellurides without the use of solvents or toxic precursors, making their study more accessible and environmentally friendly. nih.govresearchgate.net
Significance of Nickel(2+) Tellurate in Advanced Multifunctional Materials Systems
This compound and its related compounds are at the forefront of research into multifunctional materials. These materials are sought after for their potential to exhibit multiple useful properties, such as unique electronic, magnetic, and catalytic functionalities, within a single compound.
Honeycomb layered tellurates, a class of materials that includes nickel tellurates, are particularly promising due to their fascinating crystal-structural versatility and a rich composition space. researchgate.netarxiv.org These materials are being explored for a wide range of applications, from energy storage and catalysis to optics. researchgate.netarxiv.orgresearchgate.net The intricate honeycomb architecture and layered framework of these oxides provide a unique platform for developing materials with tailored properties. researchgate.net
For instance, transition metal tellurates of the M3TeO6 type (where M is a transition metal like Ni) are of significant interest for their magnetoelectric applications. nih.govacs.org The compound Ni3TeO6, one of the longest-known tellurates in this family, crystallizes in a polar corundum-type structure and exhibits collinear antiferromagnetic ordering at low temperatures, which in turn induces spin-induced ferroelectric ordering. nih.govacs.org2dsemiconductors.com This coupling of magnetic and electric properties is a hallmark of multiferroic materials, which are highly desirable for next-generation electronic devices.
Furthermore, the strong metallic characteristics of telluride materials allow for enhanced diffusion kinetics of electrolyte ions, making them excellent candidates for high-rate capability energy storage devices. frontiersin.orgnih.gov Two-dimensional metal telluride nanomaterials, in particular, are being investigated for their potential in supercapacitors, alkali-ion batteries, and electrocatalysis. frontiersin.orgnih.gov
Current Academic Research Trajectories and Underexplored Facets of this compound Compounds
Current research on nickel tellurate compounds is largely focused on expanding their compositional diversity and understanding the relationship between their structure and properties. researchgate.netarxiv.org Despite their potential, the full range of possible nickel tellurate compositions remains underexplored due to the complexities involved in their experimental design and synthesis. researchgate.netarxiv.org
To address this, researchers are employing computational methods, such as density functional theory (DFT), to predict the crystal structures of new honeycomb layered tellurates. researchgate.netarxiv.orgresearchgate.net These theoretical studies not only propose new compositions but also provide valuable insights into the rational design of multifunctional materials. researchgate.netarxiv.orgresearchgate.net
A significant area of ongoing investigation is the synthesis and characterization of nanostructured nickel tellurates. nih.govacs.org For example, hydrothermal synthesis has been successfully used to create single-phased nanocrystals of Ni3TeO6. nih.govacs.org These nanomaterials have shown slightly higher antiferromagnetic transition temperatures compared to their bulk counterparts and exhibit semiconducting and photoconductive properties, opening up potential applications in photodetectors. nih.gov
The synthesis of nickel tellurides with various stoichiometries via methods like mechanochemistry is another active research area. nih.govresearchgate.net This approach has been shown to produce nanoparticles with ferromagnetic behavior at room temperature and varying band gap energies, highlighting the tunability of their properties. nih.govresearchgate.net
However, many aspects of nickel tellurate chemistry and physics remain to be fully explored. The physical properties of some layered nickel telluride phases, such as the R3m form of NiTe, are still largely unknown and await discovery. 2dsemiconductors.com Additionally, while the electrocatalytic properties of nickel tellurides for reactions like the oxygen evolution reaction (OER) are promising, further research is needed to optimize their performance and understand the underlying mechanisms. mst.eduacs.orgresearchgate.netresearchgate.net The exploration of new synthetic routes, the investigation of novel compositions, and the detailed characterization of their physical properties will continue to be the driving forces in the field of nickel tellurate research.
Data on Nickel Tellurate Compounds
The following tables provide a summary of key data related to various nickel tellurate compounds discussed in this article.
Table 1: Crystallographic Data of Selected Nickel Tellurate Compounds
| Compound | Crystal System | Space Group | Lattice Parameters (Å) |
| Ni3TeO6 | Rhombohedral | R3 | a = 5.106, c = 13.758 |
| NiTe | Hexagonal | P63/mmc | a = 3.97, c = 5.37 |
| NiTe2 | Hexagonal | P-3m1 | a = 3.84, c = 5.27 |
| Ni15Te12O34Cl10 | Triclinic | P-1 | a = 10.3248, b = 10.3249, c = 11.6460 |
| Na4NiTeO6 | Triclinic | P-1 | - |
| Ni2Te3 | Hexagonal | - | - |
Table 2: Magnetic and Electronic Properties of Selected Nickel Tellurate Compounds
| Compound | Magnetic Ordering | Néel Temperature (TN) (K) | Band Gap (eV) |
| Ni3TeO6 | Antiferromagnetic | ~52-57 | - |
| NiTe | Ferromagnetic (nanoparticles) | - | 3.59 |
| NiTe2 | - | - | 3.94 |
| Ni2Te3 | Ferromagnetic (nanoparticles) | - | 3.70 |
| Ni15Te12O34Cl10 | Antiferromagnetic | ~10 and ~50 | - |
| Na4NiTeO6 | Antiferromagnetic | ~6.5 | - |
Magnetic properties can be dependent on factors such as particle size and synthesis method. Band gap values are for mechanochemically synthesized nanoparticles. nih.govresearchgate.net
Properties
CAS No. |
15852-21-8 |
|---|---|
Molecular Formula |
NiO4Te |
Molecular Weight |
250.3 g/mol |
IUPAC Name |
nickel(2+);tellurate |
InChI |
InChI=1S/Ni.H2O4Te/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 |
InChI Key |
JWTUERYYWTZBJA-UHFFFAOYSA-L |
Canonical SMILES |
[O-][Te](=O)(=O)[O-].[Ni+2] |
Origin of Product |
United States |
Synthesis Methodologies for Nickel 2+ Tellurate and Analogous Systems
Solid-State Reaction Approaches for Nickel(2+) Tellurate (B1236183) Materials
Solid-state synthesis is a conventional and widely used method for producing inorganic materials, including tellurates and their analogues. This approach relies on the atomic diffusion of constituents in the solid phase at elevated temperatures to form a new, thermodynamically stable compound.
The direct solid-state synthesis of complex nickel(II) molybdenum tellurates is not extensively documented in readily available literature. However, the principles of this method can be understood by examining the synthesis of analogous compounds like nickel molybdates and alkali-nickel tellurates. The synthesis of a hypothetical nickel molybdenum tellurate would likely involve mixing stoichiometric amounts of precursor powders, such as nickel oxide (NiO), molybdenum trioxide (MoO₃), and tellurium dioxide (TeO₂). This mixture would then be subjected to prolonged heating at high temperatures to facilitate the reaction.
For comparison, nickel molybdate (B1676688) (NiMoO₄) has been synthesized via various routes, including high-temperature solid-state reactions. berkeley.edu The β-phase of NiMoO₄, which is stable only at high temperatures, is of particular interest for its catalytic properties. berkeley.edu Similarly, solid-state methods are used to produce a variety of complex oxides, indicating the general applicability of this technique. acs.orgsci-hub.se
The synthesis of alkali-nickel tellurates via conventional high-temperature solid-state reactions is well-established. These methods are used to produce crystalline compounds with unique magnetic and electrochemical properties. For example, new tellurate compounds Na₄MTeO₆ (where M = Ni) have been successfully synthesized using this approach. beilstein-journals.orgnih.gov The process involves mixing precursor materials and heating them at high temperatures to induce a reaction in the solid state.
A series of mixed alkali-ion honeycomb layered oxides with the composition Na₂₋ₓKₓNi₂TeO₆ were synthesized via a high-temperature solid-state route. nih.gov This method demonstrates the capability to produce complex, multi-element tellurate structures. The tendency of these mixed-alkali compounds to form two-phase mixtures is attributed to the significant difference in the ionic radii of sodium and potassium ions. nih.gov
Table 1: Parameters for Solid-State Synthesis of Alkali-Nickel Tellurates
| Target Compound | Precursors | Synthesis Conditions | Resulting Structure | Reference |
|---|---|---|---|---|
| Na₄NiTeO₆ | Not specified | Conventional high-temperature solid-state reaction | Triclinic system, space group P-1, with alternating spin-chain structure | beilstein-journals.org |
| Na₂₋ₓKₓNi₂TeO₆ (0 ≤ x ≤ 2) | Na₂Ni₂TeO₆ and K₂Ni₂TeO₆ | High-temperature solid-state reaction | Honeycomb layered oxides; two-phase mixtures observed | nih.gov |
Solid-state reactions are a crucial step in preparing materials for advanced applications like thin-film deposition. Sputtering targets composed of nickel telluride (NiTe₂), used for creating vertically aligned thin films via radio-frequency (RF) magnetron sputtering, are fabricated using this method. mdpi.comoaepublish.com The traditional preparation of nickel tellurides often involves solid-state reactions that require high temperatures and long reaction times, sometimes up to 10 days. nih.gov
The fabrication process for a NiTe₂ sputtering target involves placing high-purity nickel (99.9%) and tellurium pellets (99.999%) into a vacuum-sealed quartz tube. mdpi.comoaepublish.com This tube is then heated in a furnace to 1273 K for 24 hours. mdpi.comoaepublish.com Following the heating phase, it undergoes a controlled cooling process. mdpi.comoaepublish.com The resulting NiTe₂ powders are then processed, for instance, using a spark plasma sintering (SPS) system, to form a dense sputtering target. oaepublish.com Materials for sputtering targets are typically produced using crystallization and solid-state processes to ensure high purity. Current time information in Bangalore, IN.
Table 2: Protocol for NiTe₂ Sputtering Target Fabrication
| Parameter | Specification | Reference |
|---|---|---|
| Precursors | Ni (purity 99.9%) and Te pellets (purity 99.999%) | mdpi.comoaepublish.com |
| Reaction Vessel | Vacuum-sealed quartz tube | mdpi.comoaepublish.com |
| Heating Temperature | 1273 K | mdpi.comoaepublish.com |
| Heating Duration | 24 hours | mdpi.comoaepublish.com |
| Cooling Process | Cooled from 1273 K to 773 K at 100 K/h, then furnace-cooled to room temperature | mdpi.comoaepublish.com |
| Post-Processing | Pressed in a Spark Plasma Sintering (SPS) system at 773 K | oaepublish.com |
Solution-Based Chemical Synthesis Routes for Nickel(2+) Tellurate Nanostructures
Solution-based methods, particularly hydrothermal synthesis, offer significant advantages over solid-state reactions, including better control over particle size, morphology, and composition at lower reaction temperatures.
Hydrothermal synthesis is a versatile and widely used technique for producing a variety of nanostructured materials, including nickel tellurates and tellurides. This method involves chemical reactions in aqueous solutions at elevated temperatures and pressures within a sealed vessel called an autoclave. lidsen.com
For the synthesis of nickel tellurate, specifically Ni₃TeO₆, a typical hydrothermal procedure involves mixing stoichiometric amounts of nickel nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O) and telluric acid (H₆O₆Te) in deionized water. lidsen.com An additive, such as sodium hydroxide (B78521) (NaOH), is often used to adjust the pH. acs.orglidsen.comabechem.com The resulting solution is sealed in an autoclave and heated to temperatures around 180 °C for approximately 12 hours. lidsen.com This process yields single-phased nanocrystals of Ni₃TeO₆ with an average particle size of about 37 nm. acs.orgabechem.com This method is advantageous as it can prevent the incorporation of sodium into the crystal structure, which can occur in other synthesis approaches like co-precipitation. lidsen.comabechem.com
Similarly, nickel telluride (NiTe) nanostructures can be synthesized hydrothermally at remarkably low temperatures. researchgate.net For instance, NiTe elongated nanostructures have been produced through a rapid, one-hour hydrothermal reaction at just 145°C. researchgate.net The hydrothermal synthesis of nickel cobalt telluride (NiCoTe) nanorods has also been demonstrated in a one-pot method using reducing agents like cetyltrimethylammonium bromide and ascorbic acid.
Table 3: Hydrothermal Synthesis Parameters for Nickel Tellurate/Telluride
| Target Compound | Precursors | Temperature | Time | Resulting Nanostructure | Reference |
|---|---|---|---|---|---|
| Ni₃TeO₆ | Ni(NO₃)₂·6H₂O, H₆O₆Te, NaOH | 180 °C | 12 h | Nanoparticles (~37 nm) | acs.orglidsen.comabechem.com |
| NiTe | Not specified | 145 °C | 1 h | Elongated nanostructures | researchgate.net |
| NiCoTe | Not specified, with reducing agents | Not specified | Not specified | Nanorods |
The morphology of nanostructures can be precisely controlled by manipulating reaction parameters, with pH being a critical factor. In the hydrothermal synthesis of nickel tellurates, pH plays a decisive role in the final product's morphology. A novel approach has been developed to create dimensionally variable nano nickel tellurate (NTO), such as nanorods, through a pH-assisted anisotropic transformation from an amorphous starting material. This technique allows for the formation of nanorods with average widths of 5–30 nm and lengths extending into the micrometer scale.
Studies on the synthesis of Ni₃TeO₆ and the analogous Cu₃TeO₆ have utilized NaOH to control the pH, which in turn influences the growth speed and purity of the resulting crystals. lidsen.comabechem.com For instance, adjusting the pH to 7 was found to be optimal for producing pure Ni₃TeO₆ nanoparticles without the formation of sodium-containing secondary phases. lidsen.comabechem.com In the synthesis of related copper tellurates (Cu₃TeO₆), it was found that acidic conditions (pH=2) prevented crystal growth, while increasing the pH to basic conditions (pH=10) led to the formation of dispersed nanoparticles with a high yield. This demonstrates the profound impact of pH on controlling the nucleation and growth of metal tellurate nanostructures.
Solvothermal Synthesis Techniques for Nickel Tellurate Materials
Solvothermal synthesis is a versatile method for preparing a variety of nanomaterials, including nickel tellurides and bimetallic nickel cobalt tellurides. nih.govnih.govresearchgate.net This technique involves a chemical reaction in a sealed vessel, often a Teflon-lined stainless-steel autoclave, where the solvent is heated above its boiling point to increase the pressure. researchgate.net The choice of solvent is crucial, with ethylene (B1197577) glycol being a common option for preparing materials like BiSbTe₃ nanosheets. nih.gov The solvothermal method allows for the synthesis of various morphologies, including nanorods, nanosheets, nanowires, and nanotubes. nih.gov
For instance, novel bimetallic nickel cobalt telluride nanotubes have been synthesized on nickel foam using a facile solvothermal method followed by an ion-exchange reaction with Na₂TeO₃ at 180°C. researchgate.net This process converts nickel cobalt nanosheets, initially formed through solvothermal synthesis, into nanotubes. researchgate.net The hydro/solvothermal method is widely used for preparing nickel tellurides with different stoichiometries such as NiTe, NiTe₂, and Ni₃Te₂. nih.gov
Pechini Sol-Gel Synthesis of Nickel(II) Tellurium Oxide
The Pechini sol-gel method is a wet-chemical technique used to synthesize complex oxide materials, including nickel(II) tellurium oxide (Ni₃TeO₆). acs.orgresearchgate.netrsc.orgresearchgate.net This process involves the formation of a polymeric resin containing a homogeneous distribution of metal cations. unit.no Typically, metal precursors are dissolved in a solution with a chelating agent, like citric acid, and a polyhydroxy alcohol, such as ethylene glycol. unit.no Upon heating, a polyesterification reaction occurs, resulting in a solid polymeric resin that traps the metal ions. unit.no Subsequent calcination of this resin at elevated temperatures removes the organic components, yielding the desired oxide powder. acs.orgresearchgate.netunit.no
In the synthesis of nickel(II) tellurium oxide, the material is typically calcined at different temperatures, such as 400°C, 600°C, and 800°C, which influences its physical and electrochemical properties. acs.orgresearchgate.net For example, nickel(II) tellurium oxide calcined at 600°C has shown promising results as a (photo)electrocatalyst for the oxygen evolution reaction (OER) in alkaline media. acs.org The Pechini method's ability to achieve atomic-level mixing of precursors contributes to the formation of phase-pure materials at relatively low temperatures. unit.no
| Material | Synthesis Method | Calcination Temperatures | Key Application |
| Nickel(II) tellurium oxide | Pechini sol-gel | 400°C, 600°C, 800°C | (Photo)electrocatalyst for OER acs.orgresearchgate.net |
| Europium tellurium oxide | Pechini sol-gel | 400°C, 900°C | Electrocatalyst for OER researchgate.net |
Electrodeposition Techniques for Nickel Telluride and Related Films
Electrodeposition is a cost-effective and scalable method for fabricating thin films of nickel telluride and related compounds directly onto conductive substrates. scispace.comd-nb.inforsc.orgmedcraveonline.com This technique involves the reduction of ionic species from an electrolyte solution onto a cathode surface. medcraveonline.com The process allows for the formation of well-adherent and uniform films by controlling parameters such as deposition potential, time, and electrolyte composition. scispace.comd-nb.info
For the synthesis of NiTe₂ thin films, an aqueous solution containing nickel sulfate (B86663) hexahydrate and tellurium dioxide can be used. scispace.com The addition of complexing agents like triethanolamine (B1662121) (TEA) can improve the quality and stoichiometry of the deposited films. scispace.comd-nb.info Cyclic voltammetry is often employed to determine the optimal deposition potential range. d-nb.info For NiTe₂, this is typically in the reduction region of -0.9 V to -1.1 V. d-nb.info
A two-step method has also been reported for preparing compact NiTe thin films, where a high-density tellurium film is first electrodeposited onto a nickel foil, followed by a low-temperature heat treatment to form the nickel telluride layer. rsc.org This approach has been shown to form an ohmic contact, which is beneficial for applications in solar cells. rsc.org
| Film | Substrate | Key Additive | Deposition Potential |
| NiTe₂ | Indium Tin Oxide (ITO) | Triethanolamine (TEA) | -0.9 V to -1.1 V scispace.comd-nb.info |
| NiTe | Nickel Foil | None (Two-step process) | Not applicable (Heat treatment) rsc.org |
| NiS₂, NiSe₂ | Indium Tin Oxide (ITO) | Not specified | -0.8 V to -0.9 V medcraveonline.com |
Vapor-Phase and Related Synthesis Methodologies
Vapor-phase synthesis methods offer a high degree of control over the crystal structure and composition of the resulting materials. rsc.orgrsc.org A notable example is the direct vapor-solid synthesis strategy for preparing carbon-supported nickel telluride nanoparticles. rsc.orgrsc.org In this method, elemental tellurium is first evaporated under reduced pressure to form a thin layer. rsc.org This tellurium vapor is then reacted with pre-reduced nickel nanoparticles supported on carbon. rsc.org This facile approach allows for the synthesis of various single- and multi-phase nickel-tellurium compounds, including Ni₃Te₂, NiTe, and NiTe₂. rsc.orgrsc.org
Another vapor-phase technique is chemical vapor deposition (CVD), which has been used to grow two-dimensional platinum telluride (PtTe₂) nanosheets. researchgate.net While not directly focused on nickel tellurate, this demonstrates the capability of vapor-phase methods in producing well-defined nanostructures of metal tellurides. Radio-frequency (RF) magnetron sputtering is another vapor-phase deposition technique used to synthesize vertically aligned nickel telluride thin films, which can be beneficial for applications like the hydrogen evolution reaction. aip.org Furthermore, on-site synthesis of atomically-thin nickel tellurides with various stoichiometric phases has been achieved on graphene/SiC substrates under ultra-high-vacuum conditions, which can be considered a specialized vapor-phase approach. acs.org
Chemical Vapor Transport Reactions for Nickel Tellurite (B1196480) Oxohalides
Chemical Vapor Transport (CVT) is a significant method for synthesizing high-quality single crystals of various solid-state compounds. iastate.edu The process utilizes a gaseous transport agent to move a nonvolatile solid from a source zone to a deposition zone (or "sink") along a temperature gradient. iastate.eduresearchgate.net
A notable example of this technique is the synthesis of the novel nickel tellurite oxohalide, Ni₁₅Te₁₂O₃₄Cl₁₀. researchgate.netrsc.orglu.se This compound was prepared through chemical vapor transport reactions, leading to the formation of single crystals suitable for X-ray diffraction analysis. researchgate.netrsc.orglu.se The resulting crystals belong to the triclinic space group P-1. researchgate.netrsc.org The structure consists of nickel oxide ribbons connected by [TeO₃] and [TeO₄] groups, creating an open framework where chlorine atoms and tellurium lone pairs face voids. researchgate.netrsc.orgrsc.org In this structure, the Ni²⁺ ions exhibit octahedral coordination as [NiO₆] and [NiO₄Cl₂], while the Te⁴⁺ ions have one-sided [TeO₃] and [TeO₄] coordinations. rsc.orgrsc.org
The success of CVT reactions depends critically on the transport equilibrium. iastate.edu For instance, the transport of nickel tellurate (NiTeO₄) can be influenced by its thermal dissociation, where at high temperatures it may decompose. researchgate.net The oxygen partial pressure is a crucial factor in the CVT of oxide materials; it determines whether the target solid is deposited or if a product with a different oxygen content forms. researchgate.net
Table 1: Crystallographic Data for Ni₁₅Te₁₂O₃₄Cl₁₀ Synthesized via CVT
| Parameter | Value | Reference |
| Formula | Ni₁₅Te₁₂O₃₄Cl₁₀ | researchgate.netrsc.org |
| Crystal System | Triclinic | researchgate.netrsc.org |
| Space Group | P-1 | researchgate.netrsc.org |
| Cell Parameters | a = 10.3248(6) Åb = 10.3249(6) Åc = 11.6460(8) Åα = 73.782(6)°β = 73.782(6)°γ = 63.51(2)° | researchgate.netrsc.org |
| Z | 1 | researchgate.netrsc.org |
Chemical Vapor Deposition (CVD) for Nickel Telluride Films
Chemical Vapor Deposition (CVD) is a versatile technique used to produce thin films, including nickel telluride films for electronic applications. google.comsamaterials.com This method involves the deposition of a solid material from a gaseous phase onto a substrate. americanelements.com
Nickel telluride (NiTe₂) films have been successfully synthesized using CVD on a variety of substrates, such as SiO₂/Si, quartz, sapphire, and PET. samaterials.com These films are targeted for use in optoelectronic and microelectronic devices. samaterials.com The process can be adapted for different applications; for example, nickel telluride evaporation materials are used in both CVD and Physical Vapor Deposition (PVD) to create thin films for semiconductors and optical devices. samaterials.com
A more complex application of this method involves the one-pot synthesis of a Bi-Te-Ni-Fe complex coating on a magnesium oxide substrate via ambient pressure CVD. mdpi.com In this process, nickel acetate, bismuth acetate, iron (III) nitrate, and tellurium (IV) chloride were dissolved in N,N-dimethylformamide (DMF) to act as metal source precursors. mdpi.com Using hydrogen as a carrier gas at a substrate temperature of 500 °C, a deposition rate of approximately 100 µm/h was achieved. mdpi.com
Vapor-Solid Synthesis for Carbon Black Supported Nickel Telluride Nanoparticles
The vapor-solid (VS) synthesis method has emerged as a facile and effective strategy for preparing carbon black-supported nickel telluride nanoparticles. rsc.orgrsc.orgmdpi.com This technique allows for remarkable control over the crystal structure and composition of the resulting intermetallic nanoparticles. rsc.orgnih.gov The VS method involves sealing stoichiometric amounts of the constituent metals (in this case, nickel and tellurium) in an evacuated quartz vessel, where they are spatially separated and equilibrated within a temperature gradient. rsc.org
This approach has been used to prepare a range of single- and multi-phase samples containing various Ni-Te compounds, including Ni₃Te₂, NiTe, NiTe₂₋ₓ, and NiTe₂. rsc.orgrsc.orgnih.gov The resulting nanoparticles, supported on carbon black, have been investigated for their catalytic performance, particularly for the hydrogen evolution reaction (HER) and oxygen reduction reaction (ORR) in alkaline media. rsc.orgmdpi.comnih.gov The catalytic activity for ORR was found to follow the order: Ni₃Te₂ > NiTe > NiTe₂₋ₓ > Ni. mdpi.com Energy-dispersive X-ray spectroscopy (EDS) mapping confirms the selective intake of tellurium into the nickel nanoparticles during synthesis. rsc.org
Table 2: Nickel Telluride Phases Synthesized via Vapor-Solid Method
| Compound | Application Studied | Reference |
| Ni₃Te₂ | Electrocatalytic Hydrogen Evolution, Oxygen Reduction | rsc.orgmdpi.comnih.gov |
| NiTe | Electrocatalytic Hydrogen Evolution, Oxygen Reduction | rsc.orgmdpi.comnih.gov |
| NiTe₂₋ₓ | Electrocatalytic Hydrogen Evolution, Oxygen Reduction | rsc.orgmdpi.comnih.gov |
| NiTe₂ | Electrocatalytic Hydrogen Evolution | rsc.orgrsc.orgnih.gov |
Mechanochemical Synthesis of Binary Nickel Tellurides
Mechanochemical synthesis, or mechanical alloying, is a solvent-free, solid-state processing technique that uses high-energy ball milling to induce chemical reactions. mdpi.com This method has been successfully employed to produce various binary nickel tellurides, such as NiTe, NiTe₂, and Ni₂Te₃, from their elemental precursors. mdpi.comresearchgate.netnih.gov The process involves milling stoichiometric mixtures of nickel and tellurium powders in stainless steel vials, typically under a nitrogen atmosphere, for periods ranging from one to twelve hours. mdpi.comresearchgate.net
This approach avoids the use of solvents and toxic precursors while being less energy-intensive than traditional solid-state reactions. mdpi.comnih.gov Characterization using powder X-ray diffraction (pXRD) shows that pure products are generally obtained after 8 to 12 hours of milling. mdpi.com The resulting materials consist of aggregates, hundreds of nanometers in size, which are composed of smaller nanosized crystallites. mdpi.comnih.gov For example, after 12 hours of milling, NiTe₂ was obtained with an average crystallite size of 23 nm. mdpi.comresearchgate.net These mechanochemically synthesized nickel tellurides have been found to exhibit ferromagnetic behavior at room temperature. mdpi.comnih.gov
Table 3: Research Findings from Mechanochemical Synthesis of Nickel Tellurides
| Compound | Milling Time (h) | Avg. Crystallite Size (nm) | Band Gap (eV) | Reference |
| NiTe | 8 | 12 | 3.59 | mdpi.comresearchgate.net |
| NiTe₂ | 12 | 23 | 3.94 | mdpi.comresearchgate.net |
| Ni₂Te₃ | 12 | - | 3.70 | mdpi.comresearchgate.net |
Synthesis of Specific this compound Salts, e.g., Nickel(2+) Salt of Telluric Acid
The synthesis of this compound salts typically involves aqueous reaction pathways. One proposed method is the reaction of nickel(II) hydroxide or nickel(II) carbonate with telluric acid (H₂TeO₄) in an aqueous solution. ontosight.ai Another potential route involves precipitation from solutions containing nickel salts and telluric acid. vulcanchem.com
Research has detailed the preparation of several complex this compound compounds. cdnsciencepub.com By mixing nickel chloride or nickel perchlorate (B79767) with telluric acid and adjusting the pH, different products can be precipitated. For example, adding sodium hydroxide to a solution of equimolar amounts of nickel perchlorate and telluric acid until the pH reaches 6 results in an apple-green precipitate identified as NaNi₄(H₃TeO₆)₃·6H₂O. cdnsciencepub.com
In another synthesis, mixing nickel chloride and telluric acid in a 1-to-3 molar ratio and then adding alkaline sodium hypochlorite (B82951) yields a green precipitate. cdnsciencepub.com This product, containing divalent nickel, was identified as Na₆Ni(H₃TeO₆)₃·H₂O. cdnsciencepub.com These syntheses demonstrate that the stoichiometry of the resulting nickel tellurate complex can be controlled by the reaction conditions, particularly the pH and the molar ratios of the reactants. cdnsciencepub.com
Table 4: Examples of Synthesized this compound Salts
| Compound Formula | Reactants | Key Conditions | Reference |
| NaNi₄(H₃TeO₆)₃·6H₂O | Nickel perchlorate, Telluric acid | Addition of NaOH to pH 6 | cdnsciencepub.com |
| Na₆Ni(H₃TeO₆)₃·H₂O | Nickel chloride, Telluric acid | Addition of alkaline sodium hypochlorite | cdnsciencepub.com |
Structural Characterization and Analysis of Nickel 2+ Tellurate Compounds
Crystallographic Studies and Crystal Structure Determination
Crystallography is the cornerstone for determining the precise three-dimensional atomic structure of nickel tellurate (B1236183) compounds. Through the diffraction of X-rays by the crystalline lattice, researchers can map the electron density and, consequently, the positions of individual atoms within the unit cell.
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for unambiguously determining the crystal structure of new materials. This technique requires the synthesis of high-quality single crystals, which are then exposed to a focused X-ray beam. The resulting diffraction pattern provides the data necessary to solve the crystal structure, including unit cell parameters, space group, and atomic coordinates.
For instance, the novel nickel tellurite (B1196480) oxohalide, Ni₁₅Te₁₂O₃₄Cl₁₀, was synthesized via chemical vapor transport, and its structure was determined by SCXRD. researchgate.netnih.gov The analysis revealed a triclinic space group P-1 with pseudomonoclinic cell parameters. rsc.orgrsc.org Similarly, the structures of Ni₅.₆₆SbTe₂ and Ni₅.₇₂SbSe₂ were characterized using SCXRD, which identified a high concentration of nickel vacancies on one of the nickel sites. acs.org In situ synchrotron X-ray diffraction has also been employed to study the formation mechanism of Ni₃TeO₆ nanoparticles during calcination, providing real-time insights into the crystallization process. rsc.org
Table 1: Crystallographic Data for Select Nickel Tellurate and Related Compounds Determined by SCXRD
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Nickel Tellurite Chloride | Ni₁₅Te₁₂O₃₄Cl₁₀ | Triclinic | P-1 | 10.3248(6) | 10.3249(6) | 11.6460(8) | 73.782(6) | 73.782(6) | 63.51(2) |
| Nickel Antimonide Telluride | Ni₅.₆₆SbTe₂ | Tetragonal | I4/mmm | 3.7824(5) | 3.7824(5) | 19.244(4) | 90 | 90 | 90 |
| Nickel Tellurate | Ni₃TeO₆ | Rhombohedral | R3 | 5.109 | 5.109 | 13.7549 | 90 | 90 | 120 |
Data sourced from multiple studies. rsc.orgacs.orgacs.org
Powder X-ray diffraction (PXRD) is a versatile and widely used technique for the characterization of polycrystalline materials. It is instrumental for identifying crystalline phases, determining lattice parameters, and assessing sample purity. rsc.org By comparing the experimental diffraction pattern to databases of known materials, the constituent phases of a sample can be readily identified.
In the study of nickel tellurates, PXRD is crucial for confirming the formation of the desired compound and for monitoring the progress of solid-state reactions. For example, the synthesis of Ni₃TeO₆ via hydrothermal methods followed by calcination was monitored using in situ synchrotron X-ray diffraction, a powerful variant of PXRD. rsc.org Rietveld refinement of PXRD data is a powerful analytical tool used to refine the crystal structure model and obtain precise lattice parameters. This method was used to confirm the rhombohedral structure of hydrothermally synthesized Ni₃TeO₆. acs.org PXRD analysis also helped identify an impurity phase of NiTeO₄ in some preparations of Ni₃TeO₆. rsc.org
Nickel tellurates and tellurites exhibit a rich variety of crystal structures, often characterized by complex three-dimensional (3D) networks or layered architectures. These structures are built from the linkage of nickel-oxygen polyhedra and tellurium-oxygen polyhedra.
For instance, Ni₃TeO₆ possesses an ilmenite-like three-dimensional structure. materialsproject.org In contrast, nickel telluride (NiTe) exhibits a layered crystal structure, with strong covalent bonds within the layers and weaker van der Waals forces between them. ontosight.ai The compound Ni₁₅Te₁₂O₃₄Cl₁₀ features a framework structure with channels, which is less common for oxohalides containing lone-pair elements like Te⁴⁺ that typically form layered structures. rsc.org Some compounds, like Ni₃(Mo₂O₈)(XO₃) (X = Se, Te), feature 3D network structures built from cluster units and 2D nickel selenite (B80905) or tellurite layers. acs.orgnih.gov The study of these architectures is crucial for understanding the physical properties of these materials.
In most nickel tellurates and tellurites, the Ni²⁺ ion is found in an octahedral coordination environment, surrounded by six oxygen atoms (NiO₆). materialsproject.orgmaterialsproject.org However, in some complex structures, such as Ni₁₅Te₁₂O₃₄Cl₁₀, nickel can also exhibit [NiO₄Cl₂] coordination. researchgate.netrsc.org
Tellurium can exist in two primary oxidation states, Te⁴⁺ (tellurite) and Te⁶⁺ (tellurate), which lead to different coordination geometries. Te⁶⁺ is typically found in a regular octahedral coordination with oxygen (TeO₆). materialsproject.orgmaterialsproject.orgcambridge.org In contrast, the Te⁴⁺ cation possesses a stereochemically active lone pair of electrons, resulting in distorted, one-sided coordination polyhedra such as trigonal pyramids ([TeO₃]²⁻) or see-saw shapes ([TeO₄]⁴⁻). researchgate.netrsc.orgcambridge.orgmdpi.com For example, in Ni₁₅Te₁₂O₃₄Cl₁₀, Te⁴⁺ ions exhibit both [TeO₃] and [TeO₄] coordinations. rsc.org
Table 2: Coordination Environments in Selected Nickel Tellurate and Tellurite Compounds
| Compound | Nickel(II) Coordination | Tellurium(IV) Coordination | Tellurium(VI) Coordination |
| Ni₃TeO₆ | [NiO₆] octahedra | - | [TeO₆] octahedra |
| Ni₁₅Te₁₂O₃₄Cl₁₀ | [NiO₆] and [NiO₄Cl₂] octahedra | [TeO₃] and [TeO₄] polyhedra | - |
| NiTeO₃ | [NiO₆] octahedra | [TeO₃] trigonal pyramids | - |
Data compiled from various crystallographic studies. rsc.orgmaterialsproject.orgresearchgate.net
The synthesis of nickel tellurates and tellurides can often lead to the formation of multiple phases with different stoichiometric ratios. Therefore, careful investigation of the stoichiometry and phase purity is essential. Techniques like energy-dispersive X-ray spectroscopy (EDS) in a scanning electron microscope (SEM) are used to determine the elemental composition of the synthesized crystals. rsc.org
For example, in the synthesis of Ni₁₅Te₁₂O₃₄Cl₁₀, EDS analysis was used to confirm the atomic composition, which was in reasonable agreement with the results from the crystal structure refinement. rsc.org Mechanochemical methods have also been employed to synthesize nickel tellurides with various stoichiometries, such as NiTe, NiTe₂, and Ni₂Te₃, with the final products being characterized for phase purity using PXRD. mdpi.com The study of the Ni-Te system reveals a continuous series of compounds between the compositions of NiTe and NiTe₂. mdpi.com
Microscopic and Spectroscopic Probes for Structural Elucidation
While crystallography provides the primary structural information, microscopic and spectroscopic techniques offer complementary insights into the local structure, bonding, and electronic properties of nickel tellurate compounds.
Scanning electron microscopy (SEM) is used to study the morphology and elemental composition of the synthesized materials. rsc.org Transmission electron microscopy (TEM) provides higher resolution imaging, allowing for the characterization of nanostructured materials. rsc.org
Spectroscopic techniques such as X-ray photoelectron spectroscopy (XPS) are invaluable for determining the oxidation states of the constituent elements. rsc.orgacs.org For instance, XPS can confirm the presence of Ni²⁺, Te⁴⁺, and Te⁶⁺ in nickel tellurate nanostructures. acs.orgacs.org Infrared (IR) spectroscopy and UV-Visible diffuse reflectance spectroscopy can provide information about the vibrational modes and electronic band structure of the compounds, respectively. unigoa.ac.inmdpi.com
Scanning Electron Microscopy (SEM) for Morphology and Microstructure Analysis
Scanning Electron Microscopy (SEM) is a pivotal technique for examining the surface topography and microstructure of nickel(2+) tellurate compounds. The morphology of these materials is highly dependent on the synthesis method.
For instance, nickel telluride compounds (NiTe, NiTe₂, and Ni₂Te₃) prepared via mechanochemical synthesis typically appear as agglomerates of submicron to micron size. researchgate.net At higher magnifications, these aggregates are revealed to be composed of smaller, nanosized primary particles. frontiersin.org In contrast, nickel telluride thin films deposited using radio-frequency magnetron sputtering can exhibit a very flat surface morphology with an aggregated columnar structure. researchgate.net
Electrochemical deposition methods can produce surfaces with dense micrograins. frontiersin.org The morphology of nickel tellurate can also be engineered; for example, Ni₃TeO₆ has been synthesized as nanorods with widths ranging from 5-30 nm and lengths in the micrometers, with the final morphology being dependent on the pH during synthesis. acs.org SEM analysis has also been crucial in confirming the structural robustness of composite materials, such as NiTeO₃ supported on nickel foam (NiTeO₃/Ni), even after electrochemical processing. acs.orgresearchgate.netsci-hub.se
Transmission Electron Microscopy (TEM) and Electron Diffraction for Nanostructural Details
Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling detailed investigation of the nanostructural features of this compound compounds, including crystallinity and particle size.
TEM analysis of mechanochemically synthesized nickel tellurides confirms the presence of nanosized primary particles within larger agglomerates. researchgate.net For thin films, such as those of NiTe₂ produced by sputtering, TEM is instrumental in determining the film's thickness, which can be controlled by deposition time, and in visualizing the evolution of its columnar microstructure. researchgate.netresearchgate.net Electron diffraction, often coupled with TEM, provides crucial information about the crystalline structure of these nanomaterials.
In studies of the formation of Ni₃TeO₆ nanoparticles from hydrothermal precursors, TEM analysis complements other techniques like in-situ synchrotron X-ray diffraction to provide a comprehensive understanding of the crystallization process. ua.es This combination of techniques allows researchers to track the transformation from amorphous precursors to crystalline nanoparticles.
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States of Ni and Te
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. cea.frmicro.org.aumalvernpanalytical.comyoutube.com For this compound compounds, XPS is critical for verifying the oxidation states of nickel and tellurium, which are fundamental to their properties.
In nickel tellurate compounds, nickel is predominantly found in the +2 oxidation state (Ni²⁺). XPS analysis of NiTe shows characteristic peaks for Ni 2p at binding energies of approximately 853.6 eV (Ni 2p₃/₂) and 870.8 eV (Ni 2p₁/₂), which are assigned to Ni²⁺. frontiersin.org Similarly, for Ni₃Te₂, the Ni 2p spectrum shows a doublet at 853.5 eV and 871.8 eV, confirming the Ni²⁺ state. researchgate.net However, the presence of minority Ni³⁺ ions is also reported in some compounds like Ni₃TeO₆, indicating a mixed-valence state that can be influenced by factors such as oxygen vacancies. researchgate.net
The oxidation state of tellurium is more complex. In tellurides like NiTe, Te exists in the Te²⁻ state, with Te 3d peaks appearing around 572.4-572.9 eV (Te 3d₅/₂) and 582.9-583.3 eV (Te 3d₃/₂). frontiersin.orgresearchgate.netresearchgate.net In tellurates, tellurium typically exhibits higher oxidation states. For Ni₃TeO₆, XPS studies reveal a mixed-valence state for tellurium, with both Te⁴⁺ and Te⁶⁺ species present. acs.orgacs.orgresearchgate.net The Te 3d spectra for Ni₃TeO₆ can be complex, with peaks observed at 576.48 eV (attributed to Te⁴⁺) and 577.3 eV (attributed to Te⁶⁺). acs.org Surface oxidation is also commonly detected, with a component at higher binding energy (around 576.02 eV for Te 3d₅/₂) corresponding to the formation of TeO₂ on the surface. aip.orgaip.org
The table below summarizes representative XPS binding energies for Ni and Te in various nickel tellurate and telluride compounds.
| Compound | Element Core Level | Binding Energy (eV) | Inferred Oxidation State |
| NiTe | Ni 2p₃/₂ | 853.6 | Ni²⁺ |
| Te 3d₅/₂ | 576.7 | Te in NiTe | |
| NiTe₂ | Ni 2p₃/₂ | 853.99 | Ni in NiTe₂ |
| Te 3d₅/₂ | 572.78 | Te in NiTe₂ | |
| Ni₃TeO₆ | Ni 2p | - | Ni²⁺ (majority), Ni³⁺ (minority) |
| Te 3d₅/₂ | 576.48 | Te⁴⁺ | |
| Te 3d₅/₂ | 577.3 | Te⁶⁺ | |
| O 1s | 530.0 | O in lattice | |
| O 1s | 531.3 | -OH or oxygen vacancies |
Note: Binding energies can vary slightly between studies due to instrument calibration and sample conditions.
Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Structural Units
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful non-destructive methods for probing the structural units and chemical bonds within this compound compounds. edinst.comrenishaw.com These techniques measure the vibrational modes of a material, which are unique and act as a "fingerprint" for its specific structure and chemical composition. nih.gov
Raman spectroscopy has been effectively used to characterize nickel tellurate phases. For example, in a Ni₂Te₃O₈/expanded graphite (B72142) composite, Raman spectroscopy was used alongside other techniques to confirm the material's composition. nih.gov Studies on related tellurate minerals have identified Raman bands between 691 cm⁻¹ and 796 cm⁻¹ that are attributed to the stretching modes of (TeO₆)²⁻ and (TeO₃)²⁻ units. colab.ws This indicates that Raman spectroscopy can directly probe the coordination environment of the tellurium atoms. More specifically, the symmetric stretching mode (ν₁) of Te⁶⁺O₆ octahedra can give rise to bands around 617 and 686 cm⁻¹, while the antisymmetric stretching mode (ν₃) results in a broader band near 743 cm⁻¹. colab.ws
Both IR and Raman spectroscopy are sensitive to the local structure and can detect changes arising from structural disorder, the presence of impurities, or phase transformations. nih.govecm-tum.de In complex systems like Mn and Co-substituted nickel tellurates, a combination of IR and Raman spectroscopy has been employed to study magnetoelectric excitations, highlighting the interplay between the lattice vibrations and magnetic properties. colab.ws The combined use of IR and Raman spectroscopy provides a comprehensive picture of the vibrational modes, as some modes may be active in one technique but not the other, based on the principles of molecular symmetry and selection rules. sci-hub.se
Core-Level Spectroscopic Determinations of Electronic Structure and Covalency
Core-level spectroscopies, such as X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS), provide direct experimental insight into the electronic structure and the nature of chemical bonding, including covalency, in this compound compounds. rsc.orgrsc.orgnih.gov
XPS, by measuring the binding energies of core electrons, reveals information about the oxidation states and local chemical environment, which are direct consequences of the electronic structure. youtube.comaps.org For instance, the observation of mixed Ni²⁺/Ni³⁺ and Te⁴⁺/Te⁶⁺ valencies in Ni₃TeO₆ points to a complex electronic structure where charge distribution is influenced by factors like oxygen vacancies and potential charge disproportionation between Ni and Te ions (Ni²⁺ + Te⁶⁺ → Ni³⁺ + Te⁴⁺). researchgate.net
XAS is particularly powerful for probing the unoccupied electronic states and the local atomic geometry. rsc.orgdoi.org By analyzing the X-ray Absorption Near Edge Structure (XANES), one can gain information on the oxidation state and coordination chemistry. For example, Ni L-edge and K-edge XAS can quantitatively measure fractional changes in the oxidation state of nickel, providing a direct probe of the degree of covalency in the Ni-O and Ni-Te bonds. rsc.org Studies on nickel tellurate (NTO) nanorods have used core-level spectroscopy to confirm the formation of Ni²⁺- and Te⁴⁺/Te⁶⁺-based structures, explicitly linking the analysis to an investigation of the material's electronic structure and covalency. acs.org The presence of satellite peaks in Ni 2p XPS spectra can also signify the overlapping of antibonding orbitals of Ni and Te atoms, which is a direct indicator of covalent interactions. researchgate.net
Defects, Doping, and Structural Modulation in this compound Systems
Influence of Doping Elements on Crystal Structure and Lattice Parameters
Introducing dopant elements into the this compound crystal lattice is a key strategy for modifying its physical and chemical properties. The incorporation of dopants can induce structural changes, including alterations in lattice parameters, which can be precisely measured by techniques like X-ray diffraction (XRD).
The effect of a dopant on the lattice parameters is largely governed by the difference in ionic radii between the host and dopant ions. When a dopant ion with a smaller radius replaces a larger host ion, the crystal lattice is expected to contract, leading to a decrease in the unit cell volume. Conversely, substitution with a larger ion typically causes lattice expansion. For example, in analogous chalcopyrite systems, substituting Cu⁺ (ionic radius ~74 pm) with the smaller Ni²⁺ (ionic radius ~69 pm) results in a reduction of the lattice parameters, confirming the successful incorporation of nickel into the copper sites. mdpi.com Similarly, studies on Mg-doped NiO have shown that the lattice parameters expand with increasing Mg content. aps.org
In nickel tellurate systems, doping can also lead to more significant structural transformations. The introduction of selenide (B1212193) (Se) into NiTe has been shown to induce a morphological change from a fibrillar to a flaky structure. researchgate.net Furthermore, introducing different anions, such as halogens (Cl, Br), into the NiO-TeO₂ system does not result in simple doping but rather the formation of entirely new layered compounds, such as Ni₅(TeO₃)₄X₂ (X = Cl, Br), with unique crystal structures and unit cell dimensions. researchgate.net For example, Ni₅(TeO₃)₄Cl₂ crystallizes in a monoclinic system with distinct lattice parameters (a=19.5674 Å, b=5.2457 Å, c=16.3084 Å, β=125.289°), demonstrating a profound structural modulation. researchgate.net
The table below illustrates how doping or elemental substitution can alter the crystal structure and lattice parameters of materials, using related compounds as examples of the principle.
| Compound | Dopant/Substituent | Crystal System | Lattice Parameter Changes |
| Cu₁₋ₓNiₓFeS₂ | Ni²⁺ on Cu⁺ site | Tetragonal | Lattice constants 'a' and 'c' decrease with increasing 'x' |
| MgₓNi₁₋ₓO | Mg²⁺ on Ni²⁺ site | Cubic | Nearest Ni-O distance expands with increasing 'x' |
| Ni₅(TeO₃)₄Cl₂ | Cl⁻ (anion substitution) | Monoclinic | Formation of a new structure with a=19.5674 Å, b=5.2457 Å, c=16.3084 Å, β=125.289° |
Defect Engineering Strategies for Enhanced Properties and Active Sites
Defect engineering is a deliberate strategy to introduce and control defects within a material's crystal structure to modify its physical and chemical properties. mdpi.com This approach is particularly effective for enhancing the catalytic activity of nickel-based compounds by creating additional active sites and optimizing their electronic structure. mdpi.comrsc.org
Several methodologies are employed to introduce defects into nickel tellurate and related materials:
Doping/Elemental Substitution: Introducing foreign atoms is a powerful technique. Doping NiCo2O4 with metalloid Te atoms has been shown to alter the electronic structure and generate more oxygen defects, which are beneficial for improving the Oxygen Evolution Reaction (OER) activity. researchgate.net Similarly, Fe-doping of nickel telluride can modulate the electronic structure and optimize the binding strengths of OER intermediates. rsc.org
Thermal Annealing: Heating materials under specific atmospheres (reducing or oxidizing) can promote atom diffusion and create vacancies. mdpi.com
Electrochemical Activation: Techniques like cyclic voltammetry can dynamically create and stabilize vacancies on a catalyst's surface. This has been demonstrated to enhance the OER performance of nickel telluride (NiTe) electrodes by inducing the formation of tellurium oxide layers rich in oxygen vacancies. mdpi.com
Chemical Treatment: Using chemical agents can selectively remove atoms. For instance, a partial phosphating treatment of an Fe-doped NiTe precursor was used to create a composite with superior OER performance due to synergistic effects among the components. rsc.org
The primary goal of defect engineering in nickel tellurate is often to enhance its performance in electrocatalysis. Defects, particularly oxygen vacancies, can serve as active sites for chemical reactions. mdpi.com These vacancies can mediate electron transfer between different metal ions within the structure, such as from Fe to Ni in Fe-doped nickel hydroxides, leading to electron localization at the Ni centers and boosting OER performance. rsc.org The introduction of defects can also increase the number of accessible active sites, which is crucial for improving catalytic activity. mdpi.com
The table below outlines strategies and their resulting enhancements in nickel tellurate and related systems.
| Material System | Defect Engineering Strategy | Enhanced Property | Mechanism | Source |
| Nickel Telluride (NiTe) | Electrochemical Activation | OER Performance | Induces formation of tellurium oxide with abundant oxygen vacancies. | mdpi.com |
| Fe-doped NiTe | Partial Phosphating | OER Performance | Synergistic effects expose more active sites and modulate electronic structure. | rsc.org |
| NiCo2O4 | Tellurium Doping | OER Activity | Changes electronic structure and produces more oxygen defects. | researchgate.net |
| Nickel-based Nanosheets | Controlled Nanocrystallite Growth | Water Permeability | Creates a defect-rich structure with additional nanochannels. | rsc.org |
Analysis of Structural Stability and Anisotropic Transformations
The structural stability and potential for phase transformations are critical aspects of this compound compounds, dictating their synthesis conditions and applicability. Research has shown that these materials can undergo significant morphological changes, often influenced by synthesis parameters like pH.
A notable example is the pH-assisted anisotropic transformation of zero-dimensional amorphous nickel tellurate (NTO) into one-dimensional nanorods (NRs). acs.orgacs.orgfigshare.com This process demonstrates that the morphology of the final product is highly dependent on the pH value during synthesis. acs.orgacs.org The resulting nanorods can have average widths of 5–30 nm and lengths extending into the micrometer scale. acs.orgacs.org This transformation highlights the ability to engineer the dimensionality of nano nickel tellurate, which in turn can be used to promote specific catalytic reactions. acs.org
In some complex tellurides, structural stability can be very high. For instance, in situ powder diffraction measurements of Ni₅.₈₀GaTe₂ from room temperature to 550 °C showed no phase transition, indicating significant thermal stability. rsc.org The stability of honeycomb layered nickel tellurates of the A₂Ni₂TeO₆ type has been investigated using first-principles density-functional theory, assessing their capacity to accommodate various alkali and coinage-metal atoms, which speaks to their compositional and structural robustness. researchgate.net
The table below summarizes key findings on the structural stability and transformations in nickel tellurate and related compounds.
| Compound | Phenomenon | Conditions/Method | Resulting Structure/Property | Source |
| Nickel Tellurate (NTO) | Anisotropic Transformation | pH-assisted synthesis | Transformation from amorphous nanoparticles to nanorods | acs.orgacs.orgfigshare.com |
| NiTe₂ | Structural Instability | During sodiation/de-sodiation | Volume changes compromising stability | nih.gov |
| NiTe₂@HPCS/CF | Enhanced Structural Stability | Dual carbon encapsulation | Intact composite structure preserved after 1000 cycles | nih.gov |
| Ni₅.₈₀GaTe₂ | Thermal Stability | In situ powder diffraction (RT to 550 °C) | No phase transition detected | rsc.org |
| A₂Ni₂TeO₆ | Structural Robustness | First-principles DFT calculations | Stable accommodation of various A-site cations (alkali, coinage metals) | researchgate.net |
Topological Structural Features in Nickel Tellurite Compounds
Nickel tellurite compounds, which feature tellurium in the +4 oxidation state, exhibit a range of interesting and sometimes novel topological structural features. These structures are often open frameworks built from the interconnection of nickel-oxygen and tellurium-oxygen polyhedra.
One study on a copper(II) tellurite, which provides insight into related structures, found a honeycomb layer with a new topological structure having the Schläfli symbol of {4⁶;8⁹}₂{4⁶}₃. researchgate.net This highlights the potential for novel topologies within metal tellurite frameworks.
In the case of the nickel tellurite chloride compound Ni₁₅Te₁₂O₃₄Cl₁₀, the crystal structure is described as an open framework composed of nickel oxide ribbons connected by corner-sharing [TeO₃] and [TeO₄] groups. researchgate.net The lone pairs of electrons on the Te⁴⁺ ions, along with the chlorine atoms, are directed into voids within this framework. researchgate.net The Te⁴⁺ ions themselves adopt one-sided [TeO₃] and [TeO₄] coordinations due to the stereochemically active lone pair. researchgate.net
The broader class of nickel tellurides, such as NiTe₂, can also exhibit topological characteristics. NiTe₂ is classified as a type-II Dirac semimetal. aip.org Its crystal structure belongs to the P-3m1 space group and consists of two-dimensional sheets. materialsproject.org The presence of both inversion symmetry and time-reversal symmetry in this material gives rise to fourfold degenerate type-II Dirac fermions at the band crossing point. aip.org
The table below details the structural features of select nickel tellurite and telluride compounds.
| Compound | Formula | Crystal System | Space Group | Key Structural/Topological Feature | Source |
| Nickel Tellurite Chloride | Ni₁₅Te₁₂O₃₄Cl₁₀ | Triclinic | P1 | Open framework of nickel oxide ribbons connected by [TeO₃] and [TeO₄] groups. | researchgate.net |
| Nickel Telluride | NiTe₂ | Trigonal | P-3m1 | Type-II Dirac semimetal; 2D sheets of edge-sharing NiTe₆ octahedra. | aip.orgmaterialsproject.org |
| Copper(II) Tellurite | (Not specified) | Tetragonal | P4₂12 | Honeycomb layer with a new topological structure {4⁶;8⁹}₂{4⁶}₃. | researchgate.net |
Theoretical and Computational Studies of Nickel 2+ Tellurate Systems
Ab Initio Multireference Methods (e.g., CASSCF) for Electronic Structure Elucidation
The accurate theoretical description of nickel(2+) tellurate (B1236183) systems presents a significant challenge due to the electronic nature of transition metals. Nickel, with its partially filled d-orbitals, often exhibits near-degeneracy in its electronic states. zenodo.org This characteristic means that the single-reference methods, such as standard Density Functional Theory (DFT), may not be sufficient to describe the wavefunction accurately. zenodo.org In such cases, the electronic wavefunction is inherently multireference in nature, necessitating the use of more advanced computational techniques. zenodo.orgmsu.edu
A key example of the application of these methods is in the study of dinuclear nickel-tellurium complexes, such as Cp′₂Ni₂Te₂ (where Cp′ is 1,2,3,4-tetraisopropylcyclopentadienyl). researchgate.net In this research, both DFT and ab initio multireference methods (CASSCF) were employed to unravel the complex electronic structure. researchgate.net The calculations were crucial in resolving ambiguities regarding the nature of the Te-Te bond and the oxidation states of the nickel atoms. researchgate.net The theoretical investigation indicated a covalent bonding interaction between a Te₂³⁻ ligand and a mixed-valent Ni₂(II,III) species. researchgate.net This level of insight is often inaccessible through purely experimental means and showcases the power of multireference methods in elucidating the electronic subtleties of transition metal tellurates.
The choice of active space is a critical parameter in CASSCF calculations. For transition metal systems, the active space typically includes the metal d-orbitals and relevant ligand orbitals involved in bonding. molcas.org The complexity and computational cost of the calculation increase rapidly with the size of the active space. molcas.org
Table 1: Application of Theoretical Methods for Electronic Structure Analysis
| Compound Family | Method Employed | Purpose of Calculation | Reference |
|---|---|---|---|
| Cp′₂Ni₂E₂ (E=S, Se, Te) | CASSCF | To investigate the electronic structure, particularly the bonding of the E₂³⁻ ligand and the mixed-valency of the Ni₂ species. | researchgate.net |
| Fe(II) Complexes | CASSCF, CASPT2, NEVPT2 | To compute ground and excited states, demonstrating the necessity of multireference treatment for transition metals. | zenodo.org |
Correlation and Validation of Theoretical Predictions with Experimental Observations
A cornerstone of computational chemistry is the ability to validate theoretical models against real-world experimental data. This correlation is essential for establishing the accuracy and predictive power of the computational methods used. In the study of nickel(2+) tellurate systems, theoretical predictions have been successfully correlated with a range of experimental observations, including crystallographic, spectroscopic, and magnetic data.
For honeycomb layered nickel tellurates, such as A₂Ni₂TeO₆ (where A = Li, Na, K), computational studies have provided valuable insights that align with experimental findings. researchgate.netchemrxiv.org First-principles calculations based on DFT have been used to optimize the crystal structures and predict lattice parameters. researchgate.net These theoretical structures can be compared with those determined experimentally via X-ray diffraction (XRD). Furthermore, molecular dynamics (MD) simulations have been used to model cationic diffusion within these layered materials. chemrxiv.org The MD simulation model successfully reproduced the diffusion trends observed experimentally in Li-, Na-, and K-based honeycomb layered nickel tellurate systems, thereby validating the utility of the theoretical interatomic potential in reproducing physicochemical properties. chemrxiv.org This synergy is crucial for understanding the structure-property relationships that govern the performance of these materials in applications like batteries. chemrxiv.org
Table 2: Comparison of Theoretical Predictions and Experimental Observations for A₂Ni₂TeO₆
| Property | Theoretical Method | Theoretical Finding | Experimental Correlation | Reference |
|---|---|---|---|---|
| Crystal Structure | DFT | Optimized lattice parameters and atomic positions for Li₂Ni₂TeO₆, Na₂Ni₂TeO₆, etc. | Provides a model that can be validated against XRD data, confirming the honeycomb layered framework. | researchgate.netchemrxiv.org |
| Cationic Diffusion | Molecular Dynamics | Simulation reveals diffusion trends and pathways for Li⁺, Na⁺, and K⁺ ions. | The model successfully reproduces experimentally observed diffusion trends. | chemrxiv.org |
Experimental studies on other nickel tellurate and telluride compounds provide further benchmarks for theoretical models. For instance, a nickel tellurite (B1196480) oxohalide, Ni₁₅Te₁₂O₃₄Cl₁₀, was synthesized and its crystal structure was determined by single-crystal X-ray diffraction. researchgate.net It was found to exhibit two successive antiferromagnetic ordering transitions. researchgate.net Separately, mechanochemical synthesis of nickel telluride (NiTe, NiTe₂, and Ni₂Te₃) nanoparticles revealed ferromagnetic behavior at room temperature. mdpi.com These experimentally determined magnetic properties serve as critical validation points for theoretical calculations that aim to predict the magnetic ground states of these complex materials. Similarly, the experimental determination of Ni²⁺ and Te⁴⁺/Te⁶⁺ oxidation states in nickel tellurate nanorods via spectroscopic methods provides a direct comparison for the valencies predicted by electronic structure calculations. acs.org
Advanced Properties and Functional Applications of Nickel 2+ Tellurate
Electrochemical Performance and Electrocatalytic Applications
Nickel(2+) tellurate (B1236183) and its related compounds, particularly nickel tellurides, have garnered significant attention for their promising electrochemical properties. These materials are being extensively explored for their potential in various energy conversion and storage applications, owing to their unique electronic structures and catalytic activities. Research has highlighted their roles as efficient electrocatalysts for water splitting, as high-performance materials for supercapacitors and batteries, and as sensitive components in electrochemical sensors.
Oxygen Evolution Reaction (OER) Electrocatalysis by Nickel Tellurates and Tellurides
The oxygen evolution reaction (OER) is a critical process in water electrolysis and metal-air batteries, but it is often hindered by sluggish kinetics. Nickel-based materials, including tellurates and tellurides, have emerged as cost-effective and efficient electrocatalysts to accelerate this reaction.
Nickel(II) tellurium oxide, synthesized via a Pechini sol-gel route, has been investigated for its OER activity. When calcined at 600°C, this material, referred to as NTO-600, demonstrated the most promising performance, achieving a current density of 10 mA·cm⁻² at a low overpotential of 353 mV and exhibiting a charge transfer resistance of 20.75 Ω in alkaline conditions. researchgate.net
Various forms of nickel telluride have also shown exceptional OER performance. For instance, Ni₃Te₂ electrodeposited on a glassy carbon electrode exhibited a very low overpotential of 180 mV at 10 mA cm⁻², which is among the lowest in the nickel chalcogenide series (Ni₃E₂, where E = S, Se, Te). rsc.org This high activity is attributed to the increased covalency around the nickel center, which facilitates the catalyst activation step (Ni²⁺ → Ni³⁺) at a lower potential. rsc.org Another study reported that Ni₃Te₂ required an overpotential of 170 mV to achieve the same current density. researchgate.net The stability of the Ni₃Te₂ surface during extended OER operation has been confirmed, showing no signs of corrosion or compositional changes. rsc.org
Hydrothermally synthesized nickel telluride (NiTe) nanostructures have also been shown to be effective OER catalysts. frontiersin.org On a carbon cloth substrate, NiTe nanostructures exhibited an overpotential of 261 mV at 10 mA cm⁻² in the dark. frontiersin.org This performance was significantly enhanced under simulated solar illumination, with the overpotential dropping to 165 mV, demonstrating its potential as a photo-coupled electrochemical catalyst. frontiersin.org The material also showed a reduced Tafel slope of 65.4 mV dec⁻¹ and maintained stability over 12 hours of continuous operation. frontiersin.org
Furthermore, doping nickel tellurides with other transition metals has been explored as a strategy to boost OER activity. An Fe-doped nickel telluride–nickel phosphide (B1233454) composite (Fe-NiTe–Ni₁₂P₅) demonstrated superior OER performance compared to the benchmark RuO₂ catalyst. rsc.org The synergistic effects between the different components and the in-situ formation of a dense γ-NiOOH layer during the OER process are credited for the enhanced activity. rsc.org
| Catalyst | Substrate | Overpotential @ 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Electrolyte | Reference |
|---|---|---|---|---|---|
| Nickel(II) tellurium oxide (NTO-600) | Not specified | 353 | Not specified | Alkaline medium | researchgate.net |
| Ni₃Te₂ | Glassy Carbon | 180 | Not specified | 1 M KOH | rsc.org |
| Ni₃Te₂ | Not specified | 170 | Not specified | 1 M KOH | researchgate.net |
| NiTe | Carbon Cloth | 261 (dark), 165 (illuminated) | 65.4 | Alkaline medium | frontiersin.org |
| Porous NiTe/NiTe₂ nanosheets | Not specified | 679 | 151 | Alkaline medium | researchgate.net |
Hydrogen Evolution Reaction (HER) Electrocatalysis by Nickel Tellurides
Alongside OER, the hydrogen evolution reaction (HER) is the other half-reaction in water splitting. Nickel tellurides have proven to be effective electrocatalysts for HER as well, presenting a promising alternative to expensive platinum-based catalysts.
Different stoichiometric forms of nickel telluride, such as NiTe, NiTe₂, and Ni₃Te₂, are all conductive and provide excellent catalytic surfaces for HER. rsc.org They are noted for their superior stability during HER compared to nickel sulfides and selenides, showing a greater resistance to surface reconstruction in both acidic and alkaline conditions. rsc.org
Research has shown that the morphology of nickel telluride can influence its HER activity. For example, NiTe₂ nanowires exhibited better performance than nanoflakes, achieving a current density of 10 mA cm⁻² at an overpotential of 125 ± 10 mV in 0.5 M H₂SO₄. acs.org Another study on porous hollow nickel telluride nanosheets reported an onset potential of -422 mV and a Tafel slope of 87.4 mV dec⁻¹ for HER. researchgate.net
The performance of nickel telluride thin films has also been investigated. A vertically aligned NiTe₂ thin film synthesized by radio-frequency magnetron sputtering required an overpotential of 416 mV to reach 10 mA cm⁻² and had a Tafel slope of 63.79 mV dec⁻¹. aip.org The vertical structure is believed to facilitate faster electron flow, enhancing its electrocatalytic performance. aip.org
| Catalyst | Overpotential @ 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Electrolyte | Reference |
|---|---|---|---|---|
| Ni₃Te₂ | 250 | Not specified | 1 M KOH | researchgate.net |
| NiTe₂ Nanowires | 125 ± 10 | Not specified | 0.5 M H₂SO₄ | acs.org |
| Porous NiTe/NiTe₂ nanosheets | Onset potential: -422 mV | 87.4 | Acidic/Alkaline | researchgate.net |
| NiTe₂ Thin Film | 416 | 63.79 | Not specified | aip.org |
| Nickel Cobalt Telluride (NCT-1) | Onset potential: 244 mV vs RHE | Not specified | Not specified | acs.org |
Bifunctional Electrocatalytic Activity for Overall Water Splitting
For instance, Ni₃Te₂ has been shown to be an effective bifunctional catalyst in alkaline medium. rsc.org An electrolyzer using Ni₃Te₂ for both the anode and cathode required a cell voltage of just 1.66 V to achieve a current density of 10 mA cm⁻². rsc.org Similarly, another study reported that a symmetric cell with a nickel telluride-based catalyst delivered 10 mA cm⁻² at a low cell voltage of 1.68 V and showed excellent long-term durability with negligible degradation after 16 hours of continuous operation. researchgate.net
Porous nickel telluride nanostructures have also been tested as bifunctional electrocatalysts. researchgate.net Bimetallic compositions, such as nickel lanthanum telluride (NiLaTe) nanofibers, have shown enhanced bifunctional performance compared to their monometallic counterparts, with overpotentials of 332 mV for OER and 186 mV for HER. acs.org
| Catalyst | Cell Voltage @ 10 mA cm⁻² (V) | Electrolyte | Stability | Reference |
|---|---|---|---|---|
| Ni₃Te₂ | 1.66 | Alkaline medium | Stable, no corrosion | rsc.org |
| Nickel Telluride Hybrid | 1.68 | 1 M KOH | Stable for 16 hours | researchgate.net |
| NiLaTe Nanofibers | Not specified (Overpotentials: 332 mV OER, 186 mV HER) | Not specified | Good morphology and stability | acs.org |
Supercapacitor Applications of Nickel Tellurides
Nickel tellurides are also being explored as electrode materials for supercapacitors due to their high electrical conductivity and potential for high energy and power densities. researchgate.net
Hydrothermally synthesized nickel telluride (NiTe) rods have demonstrated a specific capacitance of 804 F/g at a current density of 1 A/g. researchgate.net Nickel cobalt telluride (NiCoTe) nanorods have also been investigated, showing promise for hybrid energy storage systems. researchgate.net
Bimetallic nickel cobalt telluride nanotubes grown on nickel foam have been developed for high-performance hybrid supercapacitors. rsc.org One particular composition, Ni₀.₃₃Co₀.₆₇Te, delivered a high specific capacity of 131.2 mAh g⁻¹ at 1 A g⁻¹. rsc.org An assembled hybrid supercapacitor using this material achieved a high energy density of 54.0 Wh kg⁻¹ at a power density of 918 W kg⁻¹ and maintained 90% of its capacity after 5000 cycles. rsc.org Another study on a ZIF-67/NiCoTe based asymmetric supercapacitor reported an even higher energy density of 59.8 Whkg⁻¹ at a power density of 800 Wkg⁻¹. researchgate.net
| Electrode Material | Specific Capacitance/Capacity | Energy Density (Wh kg⁻¹) | Power Density (W kg⁻¹) | Cycling Stability | Reference |
|---|---|---|---|---|---|
| NiTe Rods | 804 F/g @ 1 A/g | Not specified | Not specified | Not specified | researchgate.net |
| Ni₀.₃₃Co₀.₆₇Te Nanotubes | 131.2 mAh g⁻¹ @ 1 A g⁻¹ | 54.0 | 918 | 90% retention after 5000 cycles | rsc.org |
| ZIF-67/NiCoTe | Not specified | 59.8 | 800 | Not specified | researchgate.net |
| Co₀.₇₅Ni₀.₂₅Te Microfibers | Not specified | 50.8 | 672.7 | 90.1% retention after 10,000 cycles | researchgate.net |
| NCT-1 Nanorods ASC | Not specified | 43 | 905 | 98% coulombic efficiency after 5000 cycles | acs.org |
Anode and Cathode Material Studies for Lithium and Sodium Batteries
The high theoretical capacity and conductivity of metal tellurides make them promising candidates for anode materials in next-generation lithium-ion batteries (LIBs) and sodium-ion batteries (SIBs). researchgate.netrsc.org
While specific studies focusing solely on Nickel(2+) tellurate for this application are limited, research on related transition metal tellurides provides valuable insights. For instance, SnTe has been investigated as a high-capacity anode material for both LIBs and NIBs. acs.org During lithiation, SnTe converts to Li₄.₂₅Sn and Li₂Te, and during sodiation, it undergoes a transition to NaₓSnTe and then to Na₃.₇₅Sn and Na₂Te, both of which can be reversibly converted back to SnTe. acs.org
In the context of other battery types, metallic nickel telluride (NiTe) nanorods have been successfully used as a positive electrode material for rechargeable aluminum-ion batteries (AIBs). acs.orgbit.edu.cnnih.gov These nanorods delivered an initial reversible capacity of approximately 570 mAh g⁻¹ at a current density of 200 mA g⁻¹. acs.orgbit.edu.cnnih.gov At a higher rate of 500 mA g⁻¹, the NiTe nanorods retained a specific capacity of about 307 mAh g⁻¹ after 100 cycles. acs.orgbit.edu.cnnih.gov The enhanced electrical conductivity of NiTe compared to semiconducting materials is a key factor in its favorable battery performance. acs.orgnih.gov
| Electrode Material | Battery Type | Role | Capacity | Cycling Performance | Reference |
|---|---|---|---|---|---|
| NiTe Nanorods | Aluminum-ion | Positive Electrode | ~570 mAh g⁻¹ (initial) @ 200 mA g⁻¹ | ~307 mAh g⁻¹ after 100 cycles @ 500 mA g⁻¹ | acs.orgbit.edu.cnnih.gov |
Electrochemical Sensing and Biosensing Applications
The electrocatalytic properties of nickel-based tellurides also make them suitable for applications in electrochemical sensing and biosensing.
For example, nickel cobalt telluride (NiCoTe) nanorods have been used to develop a non-enzymatic sensor for hydrogen peroxide (H₂O₂). acs.org This sensor exhibited excellent sensitivity (3464 μA mM⁻¹ cm⁻²), a wide linear detection range (0.002–1835 μM), and a low detection limit (0.02 μM). acs.org Crucially, it demonstrated the ability to detect H₂O₂ released in real-time from living cells, highlighting its potential for physiological and pathological studies. acs.org
In another application, magnetic nickel telluride nanowires with a thorny nanostructure were synthesized and shown to have intrinsic peroxidase-like activity. rsc.org This property was leveraged for the detection of H₂O₂ with a detection limit of 25 nM and for glucose with a detection limit of 0.42 μM. rsc.org
The development of biosensors for nickel ions themselves is also an area of interest for public health and food safety. mdpi.com While not using nickel tellurate as the sensing element, these sensors often rely on the specific binding interactions between nickel ions and biological molecules or chelating agents like nitrilotriacetic acid (NTA) immobilized on an electrode surface. mdpi.commdpi.com
Determination of Uric Acid and Adenine (B156593) in Physiological Fluids
Nickel tellurides have been identified as promising electrode materials for the electrochemical determination of uric acid and adenine in physiological fluids. nih.gov Uric acid is the primary end product of purine (B94841) metabolism in humans, and abnormal concentrations are indicative of various medical conditions, including gout, hyperuricemia, and kidney disease. nih.govnih.gov Similarly, adenine is a fundamental component of nucleic acids, and its detection is crucial in clinical diagnostics. udel.edu
The development of sensors using nickel telluride-based materials offers a sensitive and efficient method for monitoring these vital biomolecules. nih.gov For instance, a sensor fabricated from a composite of polyaniline-graphene functionalized with nickel oxide demonstrated a wide linear range for uric acid detection (10 to 1750 μM) with a low detection limit of 5.00 μM. nih.gov While this example uses nickel oxide, it highlights the inherent electrocatalytic activity of nickel centers, a property that is effectively harnessed in nickel telluride systems for biosensing applications. nih.gov The mechanism relies on the electrocatalytic oxidation of uric acid and adenine on the surface of the modified electrode, which generates a measurable electrical signal corresponding to the analyte's concentration.
Glucose Sensing Mechanisms and Performance
Non-enzymatic glucose sensing is a significant area of research aimed at developing more stable and affordable alternatives to traditional enzyme-based biosensors for diabetes management. researchgate.netresearchgate.net Nickel telluride (specifically Ni₃Te₂) has emerged as a highly efficient electrocatalyst for the direct oxidation of glucose. rsc.orgrsc.org
The sensing mechanism in alkaline solutions involves the Ni(II)/Ni(III) redox couple (Ni(OH)₂/NiOOH). youtube.comchemrxiv.org The Ni(III) species acts as a potent oxidant, facilitating the conversion of glucose to gluconolactone. youtube.com This electrocatalytic process occurs at a low operating potential, which is advantageous as it minimizes interference from other electroactive species commonly found in blood samples, thereby enhancing the sensor's accuracy. rsc.orgrsc.org
Research on Ni₃Te₂ nanostructures has demonstrated exceptional performance. Materials synthesized via both electrodeposition and hydrothermal methods have shown high sensitivity, low limits of detection (LOD), and excellent selectivity. rsc.orgrsc.org These sensors have been successfully tested on human blood samples, with results showing good agreement with commercially available glucometers. rsc.org
Table 1: Performance of Ni₃Te₂ Non-Enzymatic Glucose Sensors
| Synthesis Method | Sensitivity | Linear Range(s) | Limit of Detection (LOD) | Operating Potential |
|---|---|---|---|---|
| Electrodeposition | 41.615 mA cm⁻² mM⁻¹ | 0.01 - 0.8 mM | 0.43 μM | 0.35 V vs Ag/AgCl |
| 9.26 mA cm⁻² mM⁻¹ | 1.0 - 4.0 mM | |||
| Hydrothermal | 35.213 mA cm⁻² mM⁻¹ | 0.01 μM - 0.8 mM | 0.38 μM | Not specified |
| 9.802 mA cm⁻² mM⁻¹ | 1.0 - 4.0 mM |
Data sourced from ACS Omega. rsc.orgrsc.org
Detection of Hydrogen Peroxide in Living Cells
Hydrogen peroxide (H₂O₂) is a critical signaling molecule involved in numerous cellular pathways, but its overproduction leads to oxidative stress, which is implicated in various diseases. researchgate.net Real-time tracking and quantification of H₂O₂ in living cells are therefore essential for understanding its physiological and pathological roles.
Nickel cobalt telluride (NiCoTe) nanorods have been successfully utilized as an electrode material for the non-enzymatic biosensing of H₂O₂ released from living cells. These nanostructured sensors exhibit remarkable electrocatalytic activity toward hydrogen peroxide. The sensor's performance is characterized by high sensitivity, a wide linear detection range, and a very low detection limit, enabling the quantification of endogenous H₂O₂ in real-time. The stability and reproducibility of the NiCoTe-modified electrode further underscore its potential for applications in live-cell biosensing and wearable on-body sensors.
Table 2: Performance of Nickel Cobalt Telluride (NiCoTe) Sensor for H₂O₂ Detection
| Parameter | Value |
|---|---|
| Sensitivity | 3464 μA mM⁻¹ cm⁻² |
| Linear Range | 0.002 - 1835 μM |
| Limit of Detection (LOD) | 0.02 μM |
| Stability | Retained 92% of initial current after 3 weeks |
Data sourced from ACS Omega.
Catalytic Activity Beyond Electrochemistry
Beyond their use as electrode materials in sensing, nickel tellurate and related nickel complexes exhibit diverse catalytic activities, including photocatalysis and biomimetic functions, and show promise in synthetic organic chemistry.
Photocatalysis and Photocatalytic Hydrogen Evolution Ability
The development of efficient photocatalysts for hydrogen production from water is a key goal for sustainable energy. Layered Ni₃TeO₆ nanosheets have been identified as a promising material with an emerging photocatalytic hydrogen evolution ability under visible light. Compared to its bulk form, the two-dimensional (2D) nanostructure of Ni₃TeO₆ possesses a lower bandgap energy, making it more sensitive to visible light. This property allows the material to absorb solar energy and generate electron-hole pairs, which are essential for photocatalytic reactions. The photogenerated electrons can reduce protons to produce hydrogen gas. Furthermore, Ni₃TeO₆ nanoparticles have shown efficiency in the photocatalytic degradation of organic pollutants like methylene (B1212753) blue, demonstrating their broader potential in environmental remediation.
Enzymatic and Biomimetic Catalysis, e.g., Phosphoesterase Activity of Dinickel(II) Complexes
Dinuclear nickel(II) centers are found in the active sites of several metallohydrolase enzymes. This has inspired the synthesis of dinickel(II) complexes that act as functional models for these biological catalysts. Researchers have successfully prepared a dinickel(II) complex of the ligand 1,3-bis(bis(pyridin-2-ylmethyl)amino)propan-2-ol (B38337) that mimics the function of nickel(II) phosphoesterase enzymes.
These biomimetic complexes exhibit catalytic activity in the hydrolysis of phosphoester substrates, such as p-nitrophenylphosphate. The catalytic mechanism involves the coordination of the substrate to the nickel centers, followed by nucleophilic attack, leading to the cleavage of the phosphoester bond. The study of such synthetic analogues provides valuable insights into the mechanisms of their natural enzymatic counterparts and can lead to the development of novel artificial enzymes for various applications.
Potential for Nickel-Catalyzed Organic Reactions (e.g., Suzuki-Miyaura Cross-Coupling with Tellurenated Ligands)
The Suzuki-Miyaura cross-coupling reaction is a powerful tool in organic synthesis for forming carbon-carbon bonds, and nickel has emerged as an earth-abundant and cost-effective alternative to palladium catalysts for these transformations. This reaction typically involves the coupling of an organoboron reagent with an organohalide. The efficiency and selectivity of these reactions are heavily dependent on the ligands coordinated to the metal center.
While phosphine (B1218219) ligands are commonly employed, there is growing interest in ligands containing heavier chalcogens. Organotellurium ligands, including telluroethers and pincer-based frameworks, have been shown to facilitate a variety of catalytic organic reactions, including Suzuki-Miyaura couplings. The synthesis of nickel(II) complexes with tellurium-containing macrocyclic ligands has been reported, establishing that stable coordination complexes between nickel and tellurenated ligands are readily achievable. This convergence of nickel's catalytic prowess in cross-coupling and the demonstrated utility of organotellurium ligands in catalysis points to the significant potential for developing novel nickel-tellurium catalyst systems for Suzuki-Miyaura and other organic reactions.
Magnetic Properties of this compound Systems
The magnetic properties of this compound and its derivatives are a subject of significant research interest, driven by the diverse and often complex magnetic ordering phenomena these materials exhibit. The arrangement of Ni²⁺ ions within the crystal lattice, along with the influence of other constituent elements, gives rise to a range of magnetic behaviors, from ferromagnetism to antiferromagnetism, each with unique characteristics and transition temperatures.
Investigations of Ferromagnetic Interactions and Ordering
Furthermore, studies on Ni₃TeO₆ have revealed a weak Ni-Ni ferromagnetic interaction close to 60 K, just above the Néel temperature, with a net alignment of uncompensated Ni spin components along the crystallographic c-axis. nist.gov This suggests the presence of short-range ferromagnetic correlations before the onset of long-range antiferromagnetic order.
Characterization of Antiferromagnetic Ordering Transitions
Antiferromagnetic ordering, where adjacent magnetic moments align in opposite directions, is a common feature in nickel tellurate compounds. The transition to this ordered state from a paramagnetic state occurs at a specific temperature known as the Néel temperature (Tₙ).
In Ni₃TeO₆, a single magnetic ordering transition to an antiferromagnetic state occurs at a Néel temperature of approximately 52 K. acs.orgaps.orgresearchgate.net Below this temperature, the ferromagnetic ab-planes are stacked antiferromagnetically along the c-axis, resulting in a collinear antiferromagnetic structure. acs.orgaps.orgresearchgate.net Neutron diffraction studies have confirmed this antiferromagnetic ordering. acs.orgresearchgate.net
The alkali-nickel tellurates A₂Ni₂TeO₆ (where A = K, Li) also undergo long-range antiferromagnetic ordering at low temperatures. For K₂Ni₂TeO₆, the Néel temperature is approximately 22.8 K, while for Li₂Ni₂TeO₆, it is around 24.4 K. acs.orgnih.govnih.gov In these compounds, the magnetic structure is characterized by a zigzag order, where ferromagnetic chains are antiferromagnetically coupled. acs.orgnih.govnih.gov
Doping with other transition metals can influence the antiferromagnetic transition. For instance, in the Ni₂MnTeO₆ system, an antiferromagnetic phase transition occurs at approximately 70 K, which is significantly higher than that of Ni₃TeO₆. nih.gov Similarly, nanostructured NiTeO₄ exhibits antiferromagnetic interactions at around 76 K. researchgate.net The nickel tellurite (B1196480) chloride compound, Ni₁₅Te₁₂O₃₄Cl₁₀, displays two successive antiferromagnetic ordering transitions at approximately 50 K and 10 K. sciencepg.com
The following table summarizes the Néel temperatures for various nickel tellurate compounds.
| Compound | Néel Temperature (Tₙ) |
| Ni₃TeO₆ | ~52 K acs.orgaps.orgresearchgate.net |
| K₂Ni₂TeO₆ | ~22.8 K acs.orgnih.govnih.gov |
| Li₂Ni₂TeO₆ | ~24.4 K acs.orgnih.govnih.gov |
| Ni₂MnTeO₆ | ~70 K nih.gov |
| NiTeO₄ (nanostructured) | ~76 K researchgate.net |
| Ni₁₅Te₁₂O₃₄Cl₁₀ | ~50 K and ~10 K sciencepg.com |
Analysis of Paramagnetic and Diamagnetic Behaviors
Above the magnetic ordering temperature (Néel or Curie temperature), magnetic materials typically exhibit paramagnetic behavior, where the magnetic moments are randomly oriented but can be aligned by an external magnetic field. nih.gov In the absence of unpaired electrons, materials exhibit diamagnetism, a weak repulsion from a magnetic field. nih.gov
This compound compounds, containing Ni²⁺ ions with unpaired electrons, generally exhibit paramagnetic behavior at high temperatures. acs.orgnih.gov For instance, in the paramagnetic region, the ESR spectra of K₂Ni₂TeO₆ and Li₂Ni₂TeO₆ show a single Lorentzian-shaped line, which is characteristic of paramagnetic Ni²⁺ ions in an octahedral environment. acs.orgnih.gov The magnetic susceptibility in this paramagnetic state typically follows the Curie-Weiss law. acs.orgnih.gov
While diamagnetism is a universal property of all materials, it is often overshadowed by the much stronger paramagnetic effects in compounds with unpaired electrons. nih.gov In the context of nickel(2+) tellurates, the dominant magnetic behavior at temperatures above the ordering transition is paramagnetism due to the presence of the Ni²⁺ ions.
Curie-Weiss Temperature Determination and Interpretation
The Curie-Weiss law describes the magnetic susceptibility (χ) of a paramagnetic material in the region well above its magnetic ordering temperature. The law is expressed as χ = C / (T - θ), where C is the Curie constant, T is the absolute temperature, and θ is the Curie-Weiss temperature. The sign and magnitude of θ provide insight into the nature of the magnetic interactions. A positive θ suggests dominant ferromagnetic interactions, while a negative θ indicates dominant antiferromagnetic interactions.
For several nickel tellurate compounds, the Curie-Weiss temperature has been determined from magnetic susceptibility measurements. In the alkali-nickel tellurates K₂Ni₂TeO₆ and Li₂Ni₂TeO₆, the Curie-Weiss temperatures are approximately -13 K and -20 K, respectively. acs.orgnih.gov The negative values signify the presence of dominant antiferromagnetic interactions in these materials. acs.orgnih.gov
Similarly, for BaNi₂TeO₆, the Curie-Weiss temperature is around -27 K, which is close to its antiferromagnetic transition temperature of approximately 25 K, indicating antiferromagnetic interactions with no significant magnetic frustration. In a study of Ni₂CoTeO₆, a Weiss temperature of -11 K was reported, also suggesting antiferromagnetic interactions.
The table below presents the determined Curie-Weiss temperatures for selected nickel tellurate compounds.
| Compound | Curie-Weiss Temperature (θ) |
| K₂Ni₂TeO₆ | ~ -13 K acs.orgnih.gov |
| Li₂Ni₂TeO₆ | ~ -20 K acs.orgnih.gov |
| BaNi₂TeO₆ | ~ -27 K |
| Ni₂CoTeO₆ | ~ -11 K |
Spin-Chain Structures and Their Magnetic Implications in Alkali-Nickel Tellurates
Alkali-nickel tellurates, such as those with the formula A₂Ni₂TeO₆ (A = K, Li), often feature honeycomb layers of Ni²⁺ ions. acs.org The magnetic interactions within these layers can lead to the formation of one-dimensional magnetic structures, or spin chains.
In K₂Ni₂TeO₆ and Li₂Ni₂TeO₆, the magnetic properties are characterized by a zigzag order within the honeycomb layers. acs.orgnih.gov This zigzag structure is composed of ferromagnetic chains that are antiferromagnetically coupled to each other. acs.orgnih.gov The formation of these spin chains is a consequence of the competing first and third nearest-neighbor spin exchanges. acs.org The short-range magnetic order in these zigzag-ordered honeycomb lattices is equivalent to that of an antiferromagnetic uniform chain. acs.orgnih.gov
Influence of Stoichiometry, Morphology, and Doping on Magnetic Properties
The magnetic properties of this compound systems are highly sensitive to their stoichiometry, morphology, and the presence of dopants.
Stoichiometry: Variations in the stoichiometry can introduce defects and alter the local coordination environment of the Ni²⁺ ions, thereby influencing the magnetic interactions. For instance, in layered Li₁₋zNi₁₊zO₂, changes in the lithium and nickel content lead to the formation of different types of point defects, which in turn affect the magnetic behavior, driving a transition from ferrimagnetic to antiferromagnetic ordering. While this is not a tellurate, it illustrates the critical role of stoichiometry. In Ni₃TeO₆, oxygen vacancies can lead to a mixed valence state of the cations, which can impact the electronic and magnetic properties. nist.gov
Morphology: The size and shape of the material at the nanoscale can have a profound impact on its magnetic properties. For nanostructured Ni₃TeO₆, a higher Néel temperature of 57 K was observed compared to bulk single crystals. acs.org This enhancement in antiferromagnetic interactions is a common feature in nanostructured materials. In nickel borate (B1201080) nanorods, the magnetic moment was found to increase with the anisotropy of the nanorods. For nanoparticles, as the particle size decreases, surface effects become more dominant, which can lead to phenomena like superparamagnetism. nih.govsciencepg.com
Doping: The introduction of other elements (doping) into the nickel tellurate structure can significantly modify the magnetic properties. Substituting nickel with cobalt in Ni₃₋ₓCoₓTeO₆ preserves the polar crystal structure but induces a non-collinear helical spin structure, in contrast to the collinear antiferromagnetism of the parent compound. aps.org Doping with manganese to form Ni₂MnTeO₆ raises the antiferromagnetic transition temperature to around 70 K, a considerable increase from the 52 K of Ni₃TeO₆. nih.gov The intercalated ions in layered structures also play a crucial role; for example, the presence of Ba²⁺ in BaNi₂TeO₆ significantly affects the magnetic properties of the layered honeycomb lattices compared to the isostructural Na₂Ni₂TeO₆.
Potential for Spintronics Applications
This compound, particularly in the form of Ni3TeO6, has emerged as a promising material for spintronic applications due to its unique magnetic and electronic properties. researchgate.net Spintronics, or spin electronics, is a field that exploits the intrinsic spin of the electron and its associated magnetic moment, in addition to its fundamental electronic charge, in solid-state devices. Materials with coupled magnetic and electric ordering, known as multiferroics, are of significant interest for developing new spintronic technologies.
Ni3TeO6 crystallizes in a noncentrosymmetric rhombohedral lattice (space group R3) and exhibits collinear antiferromagnetic (AFM) ordering below its Néel temperature (T_N) of approximately 52 K. researchgate.netarxiv.orgresearchgate.net In this ordered state, the magnetic moments of the Ni2+ ions align along the c-axis, with ferromagnetic honeycomb planes stacked antiferromagnetically. arxiv.orgresearchgate.net The absence of inversion symmetry in its crystal structure, combined with its magnetic ordering, allows for magnetoelectric (ME) coupling, a phenomenon where an applied magnetic field can induce an electric polarization, and an electric field can influence the magnetic state. researchgate.net
Research has shown that Ni3TeO6 exhibits one of the largest known magnetoelectric coupling constants. researchgate.net A significant feature is a field-induced magnetic phase transition. At low temperatures, an applied magnetic field of around 8.6 T along the c-axis causes the material to switch from a commensurate collinear antiferromagnetic state to an incommensurate conical spiral spin state. dtu.dkaps.org This transition is accompanied by a sharp change in electric polarization, highlighting the strong ME coupling. dtu.dk This ability to control electrical properties with a magnetic field and vice versa is the foundational principle for many proposed spintronic devices, such as multi-state memory elements, sensors, and transducers. dtu.dk The spin-lattice coupling mechanism, specifically symmetric exchange striction, is believed to be responsible for the observed magnetoelectric effects in Ni3TeO6. aps.org
Optical and Optoelectronic Properties of Nickel(2+) Tellurates
The optical and optoelectronic properties of nickel tellurates are diverse and highly dependent on their stoichiometry, dimensionality, and crystal structure. These properties are crucial for their application in various photonic and electronic devices.
The band gap (Eg) is a fundamental property of a semiconductor that determines its optical and electronic characteristics. For nickel tellurates, the band gap varies significantly with composition and morphology. The band gap is typically determined from UV-Vis absorption spectra using a Tauc plot, where (αhν)^n is plotted against photon energy (hν) and the linear portion is extrapolated to the energy axis. For direct band gap semiconductors, n=2.
Several strategies can be employed to tune the band gap of nickel tellurates:
Stoichiometry: Different chemical compositions of nickel telluride exhibit distinct band gaps. For instance, nanoparticles synthesized via a mechanochemical process have shown that NiTe, NiTe2, and Ni2Te3 possess different band gap energies. nih.govresearchgate.net
Dimensionality: The band gap can be engineered by controlling the dimensionality of the material. For Ni3TeO6, the band gap of the two-dimensional (2D) layered form was found to be 2.17 eV, which is lower than the 2.55 eV observed for its bulk counterpart. researchgate.net This trend of a narrowing band gap with decreasing dimensionality is also supported by Density Functional Theory (DFT) calculations. researchgate.net
Synthesis Method: The preparation technique can influence the resulting particle size and crystallinity, thereby affecting the band gap. Ni3TeO6 nanoparticles prepared by a hydrothermal method showed a band gap of 2.44 eV to 2.48 eV. acs.org
Doping: Introducing impurity atoms, or dopants, into the crystal lattice can modify the electronic structure and alter the band gap energy. researchgate.net
Below is a table summarizing experimentally determined band gap energies for various nickel tellurate compounds.
| Compound | Form / Synthesis Method | Band Gap (Eg) in eV |
| NiTe | Nanoparticles (Mechanochemical) | 3.59 |
| NiTe₂ | Nanoparticles (Mechanochemical) | 3.94 |
| Ni₂Te₃ | Nanoparticles (Mechanochemical) | 3.70 |
| Ni₃TeO₆ | Bulk (Hydrothermal) | 2.55 |
| Ni₃TeO₆ | 2D Nanosheets | 2.17 |
| Ni₃TeO₆ | Nanoparticles (Hydrothermal) | 2.44 - 2.48 |
This table is generated from data found in the text.
Optical limiting materials are substances that exhibit a decrease in transmittance with an increase in incident light intensity. This property is valuable for protecting sensitive optical sensors and human eyes from damage by high-intensity laser beams. The phenomenon is rooted in nonlinear absorption processes, such as reverse saturable absorption (RSA) and two-photon absorption (TPA).
Layered nickel ditelluride (NiTe2) has demonstrated attractive broadband nonlinear optical absorption performance, making it a candidate for mid-infrared photonic applications. optica.org Its semimetallic nature with a Dirac electronic structure provides a platform for strong light-matter interactions across a wide spectral range. optica.org While detailed studies on nickel tellurate are emerging, research on related nickel complexes provides strong evidence for their potential in this area. For example, certain nickel dithiolene complexes have shown significant optical limiting effects with limiting thresholds around 0.6–0.7 J cm⁻², which is comparable to the well-known optical limiter Carbon-60 (C60). rsc.org These findings suggest that nickel tellurate compounds, particularly those engineered to enhance their nonlinear optical response, could be effective optical limiting materials.
Reducing the dimensions of a semiconductor material to the nanoscale can lead to quantum confinement effects, which make its optical and electronic properties size-dependent. This principle allows for "wavelength selectivity," where the absorption and emission wavelengths can be precisely tuned by controlling the nanoparticle size.
In low-dimensional nickel tellurate structures, such as quantum dots (QDs) or 2D nanosheets, the continuous energy bands of the bulk material are replaced by discrete energy levels. As the size of the nanocrystal decreases, the band gap energy increases, causing a blue-shift in the absorption and emission spectra. nih.govonlinescientificresearch.com This tunability is a key advantage for designing optoelectronic devices that operate at specific wavelengths.
The synthesis of nickel telluride (NiTe2) quantum dots has been reported, opening the door to creating materials with size-tunable optical properties. figshare.comacs.org Furthermore, it has been experimentally demonstrated that the band gap of Ni3TeO6 narrows when its dimensionality is reduced from a bulk crystal to a 2D nanosheet, shifting its absorption edge. researchgate.net This control over the optical response through dimensional engineering is a form of wavelength selectivity that is critical for applications ranging from photocatalysis to customized photodetectors.
Photoluminescence (PL) spectroscopy is a powerful, non-destructive technique used to probe the electronic structure of materials. In this process, a material absorbs photons (photo-excitation) and then re-emits photons as electrons transition from excited states back to lower energy levels. The emitted light's energy, intensity, and lifetime provide valuable information about electronic transitions, energy levels, and the presence of defect states within the material's band gap.
For this compound, the optical properties are influenced by the electronic transitions of the Ni²⁺ ion. Studies on Ni²⁺ ions in similar tungstate-tellurite glass environments have identified several spin-allowed d-d transitions through absorption spectroscopy. fibopt.ruarxiv.org These transitions, which occur within the 3d electron shell of the nickel ion, are responsible for absorption in the visible and near-infrared regions. A PL spectrum would be expected to show emission corresponding to these electronic transitions, providing insight into the material's fundamental energy structure.
Furthermore, PL is highly sensitive to crystalline imperfections and surface defects. These defects can create energy states within the band gap, often acting as traps for charge carriers. These trap states can lead to non-radiative recombination (quenching luminescence) or result in lower-energy radiative transitions, appearing as additional peaks in the PL spectrum. By analyzing the PL data, one can characterize the quality of the nickel tellurate crystals and understand the role of defects, which is crucial for optimizing performance in optoelectronic devices.
Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that offers a low-cost and efficient alternative to conventional silicon-based solar cells. mdpi.com A critical component of a DSSC is the counter electrode (CE), which is responsible for collecting electrons from the external circuit and catalyzing the reduction of the redox mediator (typically I₃⁻/I⁻) in the electrolyte. rsc.orgrsc.org While platinum (Pt) is the benchmark material for CEs due to its high catalytic activity and conductivity, its high cost and scarcity are significant drawbacks.
Recent research has identified nickel telluride (NiTe2) quantum dots (QDs) as a highly effective and sustainable alternative to platinum for DSSC counter electrodes. figshare.comacs.org The high surface area and quantum confinement effects of the QDs enhance their electrocatalytic performance. DSSCs fabricated with a NiTe2 QD counter electrode have demonstrated a power conversion efficiency (η) of approximately 8.06%. figshare.comacs.org This performance is significantly better than that of cells using exfoliated (bulk-derived) NiTe2 and is comparable to, or even surpasses, the efficiency of DSSCs using traditional platinum CEs. figshare.comacs.org The use of nickel telluride QDs not only reduces the cost of the solar cell but also improves its efficiency, marking a significant advancement in DSSC technology.
| Counter Electrode Material | Power Conversion Efficiency (η) |
| Nickel Telluride (NiTe₂) Quantum Dots | ~8.06% |
| Exfoliated Nickel Telluride (NiTe₂) | ~6.58% |
| Platinum (Pt) | (Comparable to NiTe₂ QDs) |
This table is generated from data found in the text.
Relevance for Nonlinear Optics and Optical Fiber Amplifiers in Tellurite Glass Matrices
Nickel telluride, particularly in its layered ditelluride form (NiTe₂), has demonstrated significant potential in the field of nonlinear optics. Research has highlighted its attractive broadband nonlinear optical absorption performance, extending toward the mid-infrared regime. Current time information in San Miguel County, US. This property is crucial for the development of advanced photonic devices. Experimental studies using techniques like Z-scan measurements have confirmed the nonlinear optical response of NiTe₂. Current time information in San Miguel County, US. The material exhibits a high third-order nonlinear susceptibility, on the order of 10⁻⁹ e.s.u., which is attributed to laser-induced hole coherence effects. gjesm.netrsc.org This strong nonlinear response makes it a candidate for applications in mid-infrared photonics. Current time information in San Miguel County, US.
Within tellurite glass matrices, which are prized for their wide transmission range and high refractive indices, the presence of nickel ions (Ni²⁺) is also of considerable relevance, particularly for optical fiber amplifiers. rsc.orgresearchgate.net While often considered an impurity, the optical absorption characteristics of Ni²⁺ ions in these glasses are well-studied. rsc.orgresearchgate.net Nickel ions in a tungstate-tellurite glass matrix exist in a trigonal-distorted octahedral environment, leading to intense absorption bands in the visible and near-infrared regions. rsc.org Understanding these absorption properties is critical for manufacturing high-performance optical fibers, as transition metal ions like nickel can be limiting impurities. However, by controlling the concentration of these ions, their optical properties can be harnessed for specific applications, such as filtering or tuning the spectral response of fiber-based devices. rsc.org Tellurite glasses are excellent hosts for rare-earth ions used in optical amplifiers, and managing the absorption characteristics of co-dopants or impurities like nickel is essential for optimizing amplifier performance. researchgate.netbohrium.com
**Table 1: Nonlinear Optical Properties of Nickel Ditelluride (NiTe₂) **
| Property | Value/Observation | Wavelengths Tested (nm) | Reference |
|---|---|---|---|
| Nonlinear Response | Broadband saturation absorption | 800, 1064, 1560, 1930 | Current time information in San Miguel County, US. |
| Third-Order Nonlinear Susceptibility (χ⁽³⁾) | ~10⁻⁹ e.s.u. | 405, 532, 650 | gjesm.netrsc.org |
| Mechanism | Saturable absorption (Pauli blocking) | Mid-infrared | Current time information in San Miguel County, US. |
Photodetector and Photonics Applications
Nickel telluride compounds are emerging as promising materials for photodetectors and other photonic applications. Their unique electronic and optical properties make them suitable for converting light into electrical signals. researchgate.net Nickel Telluride (NiTe₂) in the form of Chemical Vapor Deposition (CVD) films has been identified for use in optoelectronic devices. uobasrah.edu.iq These films can be deposited on various substrates like SiO₂/Si, quartz, and sapphire, indicating their versatility and integrability into existing semiconductor manufacturing processes. uobasrah.edu.iq
The applications extend beyond simple light detection to include chemical and biological sensing. researchgate.netuobasrah.edu.iq The high electrical conductivity and fast electron transmission of materials like NiTe₂ make them highly sensitive for detecting organic compounds and other substances. researchgate.net For instance, nickel cobalt telluride nanorods have demonstrated excellent electrocatalytic activity toward hydrogen peroxide, enabling sensitive detection in biological cells. ekb.eg This highlights the potential of binary and ternary transition metal tellurides in advanced biosensing applications. ekb.eg The development of photodetectors based on tellurium compounds is an active area of research, with materials like tellurene showing high responsivity and broad spectral detection from the visible to the mid-infrared range. researchgate.net
Table 2: Photonics and Optoelectronic Applications of Nickel Tellurides
| Application Area | Specific Use | Enabling Property | Reference |
|---|---|---|---|
| Optoelectronics | General optoelectronic devices | High electrical conductivity, chemical stability | uobasrah.edu.iq |
| Photodetectors | Broadband light detection | Tunable optoelectronic properties | researchgate.net |
| Sensing | Chemical and biological sensors (e.g., for H₂O₂) | High sensitivity, electrocatalytic activity | uobasrah.edu.iqekb.eg |
| Photonics | Mid-infrared photonic devices | Broadband nonlinear optical response | researchgate.net |
Thermoelectric Properties and Applications of Nickel Tellurides
Nickel tellurides possess properties that make them relevant for thermoelectric applications, which involve the direct conversion of thermal energy into electrical energy and vice versa. The lower electronegativity of tellurium compared to other chalcogens (like sulfur and selenium) imparts a more metallic character to nickel tellurides. mdpi.com This enhanced metallic nature is beneficial for thermoelectric performance, which relies on a combination of high electrical conductivity (σ) and a significant Seebeck coefficient (S), while maintaining low thermal conductivity (κ).
The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT = (S²σT)/κ, where T is the absolute temperature. Research has shown that nickel tellurides are being investigated for their potential in this area. researchgate.net Furthermore, nickel is often used as a doping element to enhance the thermoelectric properties of other materials. For example, the simultaneous doping of nickel and selenium in tetrahedrite has been shown to improve its power factor and achieve a higher ZT value at room temperature. The diffusion of nickel into thermoelectric materials like bismuth telluride is also a subject of study to understand the long-term stability and performance of thermoelectric generator modules.
Piezoelectric Properties of Nickel Telluride Materials
Piezoelectric materials generate an electric charge in response to applied mechanical stress, a property that is foundational to sensors, actuators, and transducers. Nickel tellurides have been identified as having high potential for development in piezoelectric applications. researchgate.net This potential stems from their specific crystal structures and the nature of the chemical bonding between nickel and tellurium. While detailed experimental data on the piezoelectric coefficients of nickel tellurate are not widely reported, the broader class of transition metal chalcogenides is recognized for exhibiting a wide range of useful physical and chemical properties, including piezoelectricity. mdpi.com
Solid-State Hydrogen Storage Capabilities (as suggested by theoretical studies)
The search for safe and efficient solid-state hydrogen storage materials is a critical area of energy research. Theoretical studies, primarily using Density Functional Theory (DFT), are instrumental in predicting and evaluating the hydrogen storage capabilities of new materials. rsc.org This computational approach allows researchers to calculate properties like hydrogen adsorption energies, storage capacities, and the stability of the resulting metal hydrides. researchgate.net An optimal material should have adsorption energies that allow for hydrogen to be stored securely but released under moderate temperature and pressure conditions.
While specific DFT studies focusing exclusively on nickel telluride for hydrogen storage are not extensively documented, the methodology has been widely applied to related materials. For instance, DFT has been used to study hydrogen adsorption on nickel-decorated nanostructures like graphene and carbon nanotubes, demonstrating that nickel atoms can significantly enhance hydrogen storage capacity. uobasrah.edu.iq Similar computational studies have been conducted on well-known hydrogen storage alloys like LaNi₅, where nickel plays a crucial role. Theoretical investigations of nickel-containing compounds, such as penta-NiN₂ sheets and nickel-adsorbed molybdenum disulfide, show that nickel sites can effectively adsorb multiple hydrogen molecules. These theoretical frameworks suggest that nickel telluride, as a nickel-containing compound, warrants investigation for its potential hydrogen storage properties, even though specific computational results are still an emerging area of research.
Methodological Considerations and Advanced Characterization Techniques in Nickel 2+ Tellurate Research
Advanced Spectroscopic Characterization Techniques
UV-Visible (UV-Vis) spectroscopy is a fundamental tool for probing the electronic transitions within Nickel(2+) tellurate (B1236183). The absorption of UV or visible light promotes electrons from lower to higher energy d-orbitals in the Ni²⁺ ion. The energy and intensity of these absorptions provide significant insight into the coordination environment and optical properties of the material.
In transition metal complexes, two main types of electronic transitions are observed: d-d transitions and charge-transfer transitions. csbsju.edu For an octahedral Ni²⁺ (a d⁸ ion) complex, three spin-allowed d-d transitions are typically expected. reddit.comlibretexts.org These transitions, however, are often weak as they are Laporte-forbidden (they involve a change in parity, g → g). reddit.com The position of these absorption bands is sensitive to the ligand field strength. For instance, the absorption spectra of the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺, shows prominent absorption peaks around 450 nm and 700 nm. docbrown.info Studies on Ni²⁺ ions in different chemical environments, such as in silica matrices prepared by the sol-gel technique, have shown that the ligand field strength and Racah parameter (B) can be calculated from the spectra, revealing details about the octahedral symmetry around the nickel ion. researchgate.net
The optical band gap of nickel-containing telluride materials can also be determined using UV-Vis spectroscopy. For various nickel telluride phases (NiTe, NiTe₂, and Ni₂Te₃), band gap values have been reported to be in the range of 1.68 to 2.2 eV. researchgate.net
Table 1: Representative UV-Vis Absorption Data for Ni(II) Complexes
| Complex/Ion | Transition 1 (λ_max) | Transition 2 (λ_max) | Transition 3 (λ_max) | Inferred Geometry |
|---|---|---|---|---|
| [Ni(H₂O)₆]²⁺ | ~400 nm | ~720 nm | ~1200 nm | Octahedral |
| [Ni(NH₃)₆]²⁺ | ~360 nm | ~590 nm | ~980 nm | Octahedral |
| Ni²⁺ in NiCl₂·6H₂O solution | 724 nm (13812 cm⁻¹) | 400 nm (25000 cm⁻¹) | - | Octahedral |
Note: Data is compiled from representative literature on Ni(II) complexes to illustrate typical spectral features. docbrown.inforesearchgate.net
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for determining the local geometric and electronic structure of materials. It is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). desy.de
The XANES region provides information about the oxidation state and coordination geometry (e.g., octahedral vs. tetrahedral) of the absorbing atom. desy.de The EXAFS region yields quantitative data on the local atomic environment, including bond distances, coordination numbers, and the identity of neighboring atoms. desy.de
In studies of nickel-doped lead telluride (PbTe), XAS has been instrumental in revealing the local structure around the Ni atoms. desy.de Analysis of the Ni K-edge XAS data showed that the local environment of Ni atoms deviates significantly from the host PbTe structure and more closely resembles that of NiTe₂. desy.de This indicates that even at low concentrations, the Ni-Te bonding dictates the immediate coordination sphere. The technique was able to determine the bond lengths and coordination numbers for several atomic shells around the nickel atom. desy.de
Table 2: Local Structural Parameters for Ni in a Telluride Matrix Determined by EXAFS
| Scattering Path | Coordination Number (N) | Bond Distance (R, Å) |
|---|---|---|
| Ni-Te | 6 | ~2.60 |
| Ni-Pb | 6 | ~3.85 |
Note: This table is based on findings for nickel-doped lead telluride (PbTe:Ni) and serves as an example of the data obtainable from EXAFS analysis. desy.de
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the transfer of intact, non-volatile, and thermally labile complexes from solution into the gas phase for mass analysis. nih.govuvic.ca This makes it highly suitable for characterizing coordination complexes like those that could be formed by Nickel(2+) tellurate in solution.
The primary advantages of ESI-MS in this context are its ability to preserve weak metal-ligand interactions and to provide precise mass-to-charge (m/z) ratio information. nih.gov This allows for the unambiguous identification of the stoichiometry of complexes, the oxidation state of the metal center, and the presence of counter-ions or solvent molecules. thermofisher.comnih.gov Tandem mass spectrometry (MS/MS) can be employed to fragment parent ions, which helps in elucidating the structure of the complex and identifying the constituent ligands and metal ions. nih.govnih.gov The technique can be used to identify various metal-ligand complexes simultaneously, even when their mass spectral peaks are closely clustered. nih.govnih.gov
For this compound, ESI-MS could be used to study its speciation in various solvents, identify potential polynuclear tellurate complexes involving nickel, and investigate its interaction with other ligands. The isotopic pattern of nickel (which has five stable isotopes) serves as a characteristic signature for identifying nickel-containing species in the mass spectrum. nih.gov
Table 3: Hypothetical ESI-MS Data for Nickel Tellurate Species in Solution
| Observed m/z | Proposed Ion Formula | Charge |
|---|---|---|
| 284.5 | [⁵⁸Ni(TeO₄)]⁺ | +1 |
| 342.5 | [⁵⁸Ni(H₂TeO₄)]²⁺ | +2 |
Note: This table is illustrative of the types of ions that could be characterized by ESI-MS. The m/z values are calculated based on the most abundant isotopes.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed structural and electronic information at the atomic level. For studying tellurate compounds, tellurium NMR is particularly valuable. Tellurium has two NMR-active isotopes with spin 1/2, ¹²³Te and ¹²⁵Te. huji.ac.il Due to its higher natural abundance (7.07%) and greater sensitivity, ¹²⁵Te is the preferred nucleus for NMR studies. huji.ac.ilnorthwestern.edu ¹²⁵Te NMR has a very wide chemical shift range, making it highly sensitive to the local chemical environment of the tellurium atom. rsc.org It has been used extensively to study the speciation of tellurates in aqueous solutions, identifying the coexistence of monomeric, dimeric, and even trimeric tellurate species depending on the pH. mdpi.comresearchgate.net
The study of the nickel center is more challenging. The most abundant nickel isotopes are not NMR-active. The only NMR-active isotope, ⁶¹Ni, has a low natural abundance (1.14%) and is a quadrupolar nucleus (spin 3/2), which often results in broad signals. huji.ac.il Furthermore, Ni(II) is a d⁸ ion and is often paramagnetic, especially in octahedral or square-planar geometries, which leads to very broad lines or renders the species unobservable by high-resolution NMR. huji.ac.ilresearchgate.net However, for diamagnetic Ni(II) complexes (e.g., some tetrahedral forms), ⁶¹Ni NMR could potentially provide insights into the nickel coordination environment. huji.ac.il
Table 4: Properties of NMR-Active Tellurium Isotopes
| Isotope | Natural Abundance (%) | Nuclear Spin (I) | Resonance Frequency (MHz at 11.744T) | Relative Sensitivity |
|---|---|---|---|---|
| ¹²³Te | 0.89 | 1/2 | 131.039 | 1.8 x 10⁻² |
Source: Data compiled from IMSERC, Northwestern University. northwestern.edu
Photoluminescence (PL) spectroscopy involves exciting a material with photons and analyzing the light emitted as the material relaxes to a lower energy state. This technique is highly sensitive to the electronic structure, and particularly to the presence of defect states, impurities, and structural disorder within a material's crystal lattice.
For a material like this compound, PL spectroscopy can provide valuable information about its potential applications in optoelectronic devices. The emission spectrum can reveal the energy of band gaps and identify the presence of mid-gap states caused by defects such as oxygen vacancies or interstitial atoms. The intensity and lifetime of the photoluminescence can offer insights into the efficiency of radiative recombination processes versus non-radiative pathways. While specific PL studies on NiTeO₄ are not widely reported, research on related materials like methylurea-coordinated Ni(II) complexes demonstrates how photophysical properties can be tuned, for example, by doping with other ions like Mn²⁺, affecting the transmittance in the UV range. mdpi.com
Mössbauer spectroscopy is a nuclear technique that probes the hyperfine interactions between a nucleus and its surrounding electronic environment. wikipedia.org It is exquisitely sensitive to the oxidation state, spin state, and local coordination of specific isotopes. The most common isotope used is ⁵⁷Fe. mtak.hu
While not directly applicable to this compound, this technique is highly relevant for studying iron-containing analogues (iron tellurates) or for cases where NiTeO₄ is doped with iron. researchgate.net By substituting a small amount of iron for nickel, ⁵⁷Fe Mössbauer spectroscopy can be used as a sensitive probe of the nickel site. The resulting Mössbauer parameters—isomer shift (IS), quadrupole splitting (QS), and magnetic hyperfine field (Bhf)—provide detailed information. wikipedia.org
Isomer Shift (IS): Depends on the s-electron density at the nucleus and is indicative of the oxidation state (e.g., Fe²⁺ vs. Fe³⁺). wikipedia.org
Quadrupole Splitting (QS): Arises from the interaction of the nuclear quadrupole moment with a non-spherical local electric field gradient, providing information on the symmetry of the atomic site. wikipedia.org
Magnetic Hyperfine Field (Bhf): Observed in magnetically ordered materials and is proportional to the magnetic moment of the atom. usherbrooke.caaps.org
Studies on iron telluride (FeTe) and related compounds have used Mössbauer spectroscopy to identify different iron sites within the crystal lattice and to characterize magnetic ordering. researchgate.net In iron tellurates, the technique has confirmed that iron cations are in the +3 oxidation state. researchgate.net
Table 5: Typical ⁵⁷Fe Mössbauer Parameters for Iron Oxides
| Phase | Isomer Shift (IS) (mm/s) | Quadrupole Splitting (QS) (mm/s) | Magnetic Field (T) |
|---|---|---|---|
| Hematite (α-Fe₂O₃) | ~0.37 | ~-0.20 | ~51.5 |
| Magnetite (Fe₃O₄) - Site A | ~0.26 | ~0.01 | ~49.1 |
Note: Data is for common iron oxides at room temperature and serves as a reference for interpreting spectra of iron-containing tellurates. mdpi.com
Thermal Analysis Techniques for Stability and Phase Transitions
Thermal analysis techniques are fundamental in determining the operational limits and phase stability of materials like this compound.
Thermogravimetric Analysis (TGA) is an analytical technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. cellulosechemtechnol.romdpi.com This method is essential for determining the thermal stability and decomposition pathways of nickel compounds. For instance, in hydrated salts like nickel sulfate (B86663) hexahydrate, TGA can precisely quantify the loss of water molecules upon heating before the eventual decomposition of the anhydrous salt at higher temperatures. cellulosechemtechnol.ro
When applied to this compound, particularly if it exists in a hydrated form, a TGA thermogram would be expected to show distinct mass loss steps. The initial step at lower temperatures would correspond to dehydration. Subsequent mass loss at elevated temperatures would indicate the decomposition of the anhydrous this compound into more stable oxides, such as nickel oxide (NiO) and tellurium oxides. The precise temperature ranges for these events provide critical data on the material's thermal stability. cellulosechemtechnol.roresearchgate.net The selection of the heating rate is an important parameter, as it can shift the observed degradation profiles to higher temperatures. mdpi.com
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. tainstruments.com DSC is highly effective for identifying first-order phase transitions, such as melting, crystallization, and solid-solid structural transformations, by detecting the associated endothermic or exothermic heat flows. tainstruments.comsemanticscholar.org
In the study of nickel-based systems, such as nickel superalloys, DSC is used to determine the temperatures of solidus, liquidus, and the dissolution and precipitation of various phases. researchgate.net For tellurate and telluride systems, DSC can reveal complex solid-state phase transitions. For example, studies on copper tellurides have used DSC to identify multiple reversible polymorphic phase transformations below the melting point. semanticscholar.org Applied to this compound, DSC could identify specific temperatures for any crystalline phase changes, glass transitions, or decomposition events, complementing the mass loss data from TGA. The heat (enthalpy) of these transformations can also be quantified, providing fundamental thermodynamic data. scientific.net
Electrical Conductivity Measurements in Nickel Telluride and Tellurate Systems
Electrical conductivity measurements are vital for understanding the electronic structure and potential applications of materials in electronic and electrochemical devices. There is a significant distinction in the expected electrical properties between nickel tellurides and nickel tellurates.
Nickel tellurides are known for their metallic character and high electronic conductivity. researchgate.netmdpi.com This is attributed to the lower electronegativity of tellurium compared to other chalcogens like sulfur and selenium, which imparts a more covalent and metallic nature to the Ni-Te bond. mdpi.com Research on selenide-doped nickel telluride (NiTe:Se) has shown an eight-fold increase in electrical conductivity compared to the undoped material, highlighting the tunable nature of these systems. researchgate.net
In contrast, this compound (NiTeO₄) contains oxygen, which is highly electronegative. The presence of strong, more ionic Ni-O and Te-O bonds generally leads to the localization of electrons, resulting in materials that are typically insulators or wide-bandgap semiconductors. Therefore, the electrical conductivity of nickel tellurate is expected to be significantly lower than that of nickel tellurides. Temperature-dependent conductivity measurements would be employed to determine the band gap and charge transport mechanisms in nickel tellurate.
Magnetic Susceptibility Measurements (e.g., PPMS-9T Magnetometer, Vibrating Sample Magnetometry (VSM))
Magnetic susceptibility measurements provide insight into the magnetic properties of a material, which arise from the alignment of electron spins. The Ni²⁺ ion, with its [Ar]3d⁸ electron configuration, typically possesses two unpaired electrons in an octahedral coordination environment, leading to paramagnetic behavior. scielo.br Techniques such as Vibrating Sample Magnetometry (VSM) and measurements using a SQUID magnetometer are employed to study these properties as a function of temperature and applied magnetic field. mdpi.com
Research on nickel-tellurium-oxygen systems has revealed complex magnetic behaviors. At low temperatures, magnetic interactions between Ni²⁺ ions can lead to long-range magnetic ordering.
Ni₃TeO₆ : Magnetic susceptibility measurements indicate an antiferromagnetic long-range order at low temperatures. scientific.net
NiTeO₃ : This compound is reported to be antiferromagnetic at high temperatures, transitioning to a ferromagnetic state at a Curie temperature (Tc) of 125K. scientific.net
NiTe₂O₅ : The specific heat of this compound shows a sharp, lambda-like anomaly at a Néel temperature (Tn) of 30K, which is characteristic of the onset of long-range antiferromagnetic ordering. scientific.net
The temperature dependence of magnetic susceptibility for these compounds often follows the Curie-Weiss law in the high-temperature paramagnetic region. scielo.br Deviations from this law at lower temperatures signal the onset of magnetic ordering. For nickel tellurides like NiTe, various magnetic behaviors including antiferromagnetism, paramagnetism, and ferromagnetism have been reported, which may be influenced by stoichiometry and the presence of impurities. researchgate.net
| Compound | Magnetic Behavior | Transition Temperature (K) | Notes |
|---|---|---|---|
| NiTeO₃ | Ferromagnetic | Tc = 125 | Antiferromagnetic at higher temperatures. scientific.net |
| NiTe₂O₅ | Antiferromagnetic | Tn = 30 | Transition identified by a sharp peak in specific heat. scientific.net |
| Ni₃TeO₆ | Antiferromagnetic | - | Exhibits long-range magnetic order at low temperatures. scientific.net |
Advanced Electrochemical Characterization Techniques
Electrochemical methods are critical for evaluating the potential of this compound in applications such as electrocatalysis and energy storage.
Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to study the redox behavior of electroactive species. nih.gov In the context of nickel-based materials, CV is instrumental in investigating the Ni(II)/Ni(III) redox couple, which is often the active site for electrocatalytic reactions such as the oxygen evolution reaction (OER) in water splitting. nih.govmst.edu
A CV measurement on a nickel tellurate-modified electrode would involve scanning the potential and measuring the resulting current. A typical voltammogram for a nickel-based catalyst in an alkaline solution shows an anodic peak corresponding to the oxidation of Ni(II) to Ni(III) (e.g., Ni(OH)₂ to NiOOH) and a corresponding cathodic peak for the reverse reduction process upon sweeping the potential back. nih.govmdpi.com
Studies on nickel telluride (Ni₃Te₂) have shown that this "catalyst activation" step (Ni²⁺ → Ni³⁺) occurs at a lower applied potential compared to nickel sulfides and selenides, which is attributed to the lower electronegativity of tellurium. mst.edu This suggests that the electronic environment of the nickel center, as influenced by the tellurate anion, would be a key factor in its electrochemical performance. The position, shape, and separation of the redox peaks in the CV of nickel tellurate would provide crucial information on its redox potentials, electrochemical reversibility, and kinetics, thereby helping to assess its viability as an electrocatalyst. mst.edu
Amperometric Measurements for Sensing Performance
Amperometric techniques are a class of electrochemical methods where the electric current is measured as a function of time at a fixed potential. This method is highly effective for the quantitative analysis of electroactive species and is widely employed in the development of chemical sensors. In the context of nickel-based tellurium materials, amperometry can be utilized to evaluate their catalytic activity towards the detection of various analytes.
The performance of an amperometric sensor is characterized by several key parameters, including sensitivity, linear range, and limit of detection. Sensitivity is determined from the slope of the calibration curve (current vs. concentration), the linear range is the concentration span over which the current response is directly proportional to the analyte concentration, and the limit of detection is the lowest concentration of an analyte that can be reliably detected.
While specific amperometric studies on this compound are not extensively documented, research on related compounds like nickel cobalt telluride (NiCoTe) nanorods provides insight into the potential sensing applications of such materials. For instance, NiCoTe nanorods have been investigated as a sensor for hydrogen peroxide (H₂O₂), a crucial molecule in various biological and industrial processes nih.govnih.govacs.org. The amperometric response of a NiCoTe-modified electrode to successive additions of H₂O₂ demonstrates the material's electrocatalytic activity.
The sensing mechanism typically involves the electrochemical oxidation or reduction of the target analyte on the surface of the modified electrode. The resulting current change is proportional to the analyte's concentration. The choice of the applied potential is critical to maximize the signal from the analyte while minimizing interference from other species.
Below is a table summarizing the amperometric sensing performance of a Nickel Cobalt Telluride (NiCoTe) nanorod-based sensor for the detection of hydrogen peroxide, which serves as an illustrative example of the sensing capabilities that could be explored for this compound.
Table 1: Amperometric Sensing Performance of a NiCoTe Nanorod-Based Sensor for H₂O₂
| Parameter | Value | Reference |
|---|---|---|
| Sensitivity | 3464 µA mM⁻¹ cm⁻² | nih.govacs.org |
| Linear Range | 0.002–1835 µM | nih.govacs.org |
| Limit of Detection | 0.02 µM | nih.govacs.org |
Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer Kinetics
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the interfacial properties and kinetics of electrochemical systems mdpi.comrsc.org. By applying a small amplitude AC potential or current signal over a wide range of frequencies, the impedance of the system is measured uconn.edu. The resulting data, often presented as Nyquist or Bode plots, can be modeled with equivalent electrical circuits to extract valuable information about processes such as charge transfer resistance, double-layer capacitance, and diffusion caltech.edu.
In the study of this compound and related materials, EIS is instrumental in understanding the kinetics of charge transfer at the electrode-electrolyte interface. The charge transfer resistance (Rct) is a key parameter obtained from EIS analysis and is inversely proportional to the rate of the electrochemical reaction. A smaller Rct value generally indicates faster charge transfer kinetics and a more efficient electrocatalyst.
For instance, in the context of the oxygen evolution reaction (OER), a recent study on nickel tellurate (NTO) nanorods and nanoparticles highlights the use of electrochemical characterization to assess their catalytic activity helsinki.fi. While specific Rct values from this study are not detailed here, the methodology involves recording impedance spectra at a potential in the OER region. The resulting Nyquist plot typically shows a semicircle, the diameter of which corresponds to the charge transfer resistance researchgate.net.
The analysis of EIS data for nanostructured materials like nickel tellurate can also provide insights into the influence of morphology on the electrochemical performance. Different nanostructures (e.g., nanorods vs. nanoparticles) can exhibit different impedance characteristics due to variations in their surface area, active sites, and charge transport pathways.
The following table illustrates typical parameters that can be obtained from an EIS analysis of an electrocatalytic material, based on general principles and data for similar metal oxides.
Table 2: Representative Parameters from EIS Analysis of an Electrocatalyst
| Parameter | Symbol | Typical Information Gained |
|---|---|---|
| Solution Resistance | Rs | Resistance of the electrolyte |
| Charge Transfer Resistance | Rct | Resistance to charge transfer at the electrode-electrolyte interface |
| Double-Layer Capacitance | Cdl | Capacitance of the electrical double layer at the interface |
Rotating Disk Electrode (RDE) Studies for Kinetic Analysis
Rotating Disk Electrode (RDE) voltammetry is a hydrodynamic electrochemical technique that allows for precise control of mass transport of reactants to the electrode surface pineresearch.comwordpress.com. By rotating the electrode at a controlled speed, a well-defined and reproducible convective flow is established, which simplifies the analysis of reaction kinetics sc.edu. RDE is particularly useful for distinguishing between mass-transport-limited and kinetically-limited reaction regimes and for determining key kinetic parameters such as the electron transfer number and the kinetic current density.
The data obtained from RDE experiments are often analyzed using the Koutecky-Levich equation, which relates the measured current to the rotation rate of the electrode. By plotting the inverse of the measured current against the inverse square root of the rotation rate, a straight line is obtained. The intercept of this line provides the kinetic current, which is free from mass transport limitations, and the slope is related to the diffusion coefficient of the electroactive species.
In the investigation of electrocatalytic reactions such as the oxygen evolution reaction (OER) on materials like nickel tellurate, RDE studies are crucial for a fundamental understanding of the reaction mechanism and intrinsic activity researchgate.net. For example, by performing linear sweep voltammetry at different rotation speeds, one can determine the Tafel slope, which provides insights into the rate-determining step of the reaction.
While specific RDE kinetic data for this compound is emerging with recent research helsinki.fi, studies on related nickel-based materials provide a framework for the type of analysis that can be performed. For instance, in a study on nickel cobalt telluride nanorods for hydrogen peroxide sensing, a rotating electrode was used to ensure controlled mass transport during amperometric measurements, highlighting the utility of hydrodynamic control in electrochemical analysis nih.gov.
The table below outlines the key kinetic parameters that can be determined from RDE studies of an electrocatalyst.
Table of Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | NiTeO₄ or NiTeO₃ |
| Nickel cobalt telluride | NiCoTe |
Future Directions and Emerging Research Avenues for Nickel 2+ Tellurate
Exploration of Novel Nickel(2+) Tellurate (B1236183) Compositions and Crystal Structures
The future of Nickel(2+) tellurate research is intrinsically linked to the discovery and synthesis of novel compositions and the characterization of their crystal structures. A significant emerging area is the development of nano-scale nickel tellurate (NTO). Recent studies have successfully demonstrated the formation of NTO composed of Nickel(2+) (Ni²⁺) and tellurium in higher oxidation states (Te⁴⁺/Te⁶⁺), moving beyond simple telluride compounds. acs.org This advancement opens a new chapter for creating a family of nickel-based nanotellurates with unique electronic structures and properties. acs.org
Future research will likely focus on:
Stoichiometric Diversity: Systematically exploring different molar ratios of nickel to tellurium precursors to synthesize a wider range of nickel tellurate compounds, such as NiTeO₃, NiTeO₄, and more complex ternary or quaternary systems. americanelements.com
Advanced Structural Analysis: Employing sophisticated characterization techniques like synchrotron X-ray diffraction and neutron diffraction to solve the crystal structures of these new compositions. Understanding the precise atomic arrangements, bond lengths, and angles is crucial for establishing structure-property relationships.
Phase Control: Investigating the thermodynamic and kinetic factors that govern phase formation. This includes studying the effects of temperature, pressure, and precursor chemistry to selectively crystallize desired polymorphs of this compound, as each may possess distinct physical and chemical properties.
Rational Design Principles for Multifunctional Nickel Tellurate Materials
The development of multifunctional materials requires a shift from trial-and-error synthesis to a rational design approach. For this compound, this involves establishing clear principles that connect synthetic parameters to the final material's properties and, consequently, its performance in various applications.
A key design principle that has emerged is the use of solution chemistry to guide the material's formation and structure. acs.org One demonstrated strategy is the pH-assisted anisotropic transformation , where the pH of the reaction medium is precisely controlled to guide the growth of nano nickel tellurate from an amorphous, zero-dimensional precursor into highly structured, one-dimensional nanorods. acs.org This method highlights a facile design scheme that can be optimized and potentially generalized to synthesize a variety of nanotellurates with high morphological purity. acs.org
Future rational design principles will need to incorporate a multi-scale approach:
Molecular-Level Design: Utilizing computational modeling, such as Density Functional Theory (DFT), to predict stable compositions and their intrinsic electronic and catalytic properties before synthesis.
Nano-Scale Architectural Control: Expanding on pH-assisted methods to include other structure-directing agents, templates, and solvothermal conditions to create more complex architectures like hollow spheres, nanosheets, or hierarchical structures.
Interface Engineering: Designing composite materials where this compound is integrated with other materials (e.g., graphene, metal oxides) to create synergistic effects, such as enhanced conductivity or improved stability.
Precise Tailoring of Morphology and Low-Dimensional Structures for Targeted Applications
The morphology of a material at the nanoscale has a profound impact on its properties, including surface area, electronic conductivity, and catalytic activity. acs.org The ability to precisely tailor the shape and dimensionality of this compound is therefore a critical avenue for future research.
Recent breakthroughs have shown that it is possible to create dimensionally variable nano nickel tellurate. acs.org By adjusting the pH during synthesis, the material's morphology can be shifted from amorphous nanoparticles to crystalline nanorods. acs.org This transformation demonstrates a powerful method for morphology control.
| Control Parameter | Resulting Morphology | Key Structural Features | Potential Application Focus |
|---|---|---|---|
| Lower pH | Amorphous Nanoparticles (0D) | Zero-dimensional, disordered structure | Precursor for further transformation |
| Higher pH | Crystalline Nanorods (1D) | Average width of 5–30 nm; length in micrometers; anisotropic structure | Electrocatalysis (e.g., OER) |
Future work in this area will aim to achieve even finer control and create a broader library of structures. Research directions include:
Mechanism Insight: Deeper investigation into the growth mechanisms of these anisotropic transformations to understand the underlying chemical and physical processes. acs.org
Dimensionality Expansion: Developing synthetic routes to produce two-dimensional (2D) this compound nanosheets or ultrathin films, which are highly desirable for applications in electronics and catalysis due to their extremely high surface-to-volume ratio.
Hierarchical Assemblies: Assembling primary nanostructures like nanorods or nanosheets into complex, three-dimensional (3D) hierarchical superstructures. Such materials could offer improved mass transport and a high density of active sites for catalysis and energy storage.
Advanced Strategies for Defect Engineering and Doping to Enhance Performance
Introducing defects and dopants into a crystal lattice, known as defect engineering, is a powerful strategy to modify the electronic structure and create active sites, thereby enhancing a material's performance. While this area is well-established for many oxides and sulfides, its application to this compound is a nascent and highly promising research frontier.
Currently, specific studies on doping this compound are limited, but strategies from related materials offer a clear roadmap. For instance, tellurium-induced defect engineering has been shown to boost the performance of spinel oxides. rsc.org This suggests that intentionally creating tellurium vacancies or interstitials, or substituting nickel with other transition metals, could significantly alter the properties of nickel tellurate.
Future research should focus on several key strategies:
Heteroatom Doping: Introducing different metal cations (e.g., Co, Fe, Mn) into the nickel sites or non-metal anions (e.g., S, Se, P) into the oxygen sites of the tellurate group. This could optimize the binding energies of catalytic intermediates and improve electrical conductivity.
Vacancy Creation: Developing methods to create controlled concentrations of nickel, tellurium, or oxygen vacancies within the crystal lattice. These vacancies can act as charge-trapping centers or catalytically active sites.
Surface Engineering: Modifying only the surface of the this compound nanostructures with defects or dopants, leaving the bulk material pristine. This can enhance surface reactivity without compromising the structural integrity of the material.
Optimization of Catalytic Performance and Long-Term Stability in Various Reactions
A primary application driving interest in this compound is electrocatalysis, particularly for the oxygen evolution reaction (OER), which is a critical step in water splitting for hydrogen production. acs.org Recent studies have confirmed that nano nickel tellurate, especially in its nanorod morphology, is active for the OER. acs.org
The focus of future research will be on systematically optimizing this catalytic activity and ensuring the material's durability under operational conditions. Key research avenues include:
Active Site Identification: Combining experimental techniques (like in-situ spectroscopy) with theoretical calculations to identify the precise atomic sites on the this compound surface that are responsible for catalysis. Understanding the active sites is crucial for designing more efficient catalysts.
Conductivity Enhancement: While tellurium-based materials often exhibit higher electronic conductivity than their sulfur- or selenium-based counterparts, further improvements could enhance catalytic turnover rates. acs.org This could be achieved through doping or by creating composites with conductive materials like carbon nanotubes or graphene.
Stability Studies: Performing long-term stability tests under realistic operating conditions (e.g., high current densities, corrosive electrolytes) to understand degradation mechanisms. This knowledge can then be used to develop strategies, such as surface coatings or compositional modifications, to prolong the catalyst's lifespan.
Exploring Other Catalytic Reactions: Expanding the application of this compound to other important chemical transformations, such as the hydrogen evolution reaction (HER), CO₂ reduction, and organic synthesis reactions.
Development of Next-Generation Electrochemical Sensing Platforms
The unique electronic properties and high surface area of nanostructured this compound make it a compelling candidate for the development of next-generation electrochemical sensors. While research in this area is still in its infancy, the principles established with related nickel-based materials suggest a strong potential. For instance, various nanostructured nickel compounds have been successfully used for the non-enzymatic detection of glucose and other biomolecules. nih.gov
Future research is expected to proceed along the following lines:
Non-Enzymatic Biosensors: Leveraging the electrocatalytic properties of this compound to directly oxidize or reduce target analytes. Potential targets include glucose, hydrogen peroxide, dopamine, and uric acid. The tailored morphologies, such as nanorods, could provide a high surface area for enhanced signal sensitivity. acs.org
Selective Detection: Improving the selectivity of the sensors is a major challenge. This could be addressed by modifying the surface of the this compound with specific polymers, enzymes, or nanoparticles that selectively bind to the target molecule.
Miniaturization and Wearable Devices: Integrating this compound nanostructures into screen-printed electrodes or flexible substrates to create low-cost, portable, and wearable sensing devices for real-time health monitoring or environmental analysis.
Integration of this compound into Advanced Energy Conversion and Storage Devices
The field of energy storage, encompassing batteries and supercapacitors, is another promising but largely unexplored domain for this compound. The properties of tellurium, such as its high electronic conductivity, suggest that its compounds could be advantageous electrode materials. acs.org While extensive research exists on nickel tellurides for energy storage, the potential of nickel tellurates remains to be unlocked. nih.govacs.orgrsc.orgnih.gov
Future research directions are poised to explore:
Supercapacitor Electrodes: Investigating this compound as a pseudocapacitive material. The multivalent states of nickel (Ni²⁺/Ni³⁺) could facilitate rapid faradaic reactions at the electrode surface, leading to high specific capacitance. The nanostructured morphologies could ensure efficient electrolyte access and fast ion diffusion.
Battery Anode/Cathode Materials: Evaluating this compound as an electrode material for lithium-ion, sodium-ion, or aluminum-ion batteries. The research would need to focus on understanding the electrochemical reaction mechanisms (e.g., conversion or intercalation) and addressing challenges such as volume changes during charging and discharging.
Hybrid Devices: Designing and fabricating hybrid energy devices that combine the properties of this compound with other materials. For example, a composite of this compound and a high-surface-area carbon could be used to create a battery-supercapacitor hybrid system, offering both high energy and high power density.
In-Situ Characterization Techniques for Understanding Reaction Mechanisms and Dynamics
The development of advanced functional materials like this compound for applications in catalysis, energy storage, and electronics necessitates a profound understanding of their behavior under operational conditions. Traditional ex-situ characterization methods, where the material is analyzed before and after a reaction, provide valuable but static snapshots. They often miss the transient intermediate species and dynamic structural transformations that are critical to elucidating reaction mechanisms. In-situ characterization techniques, which monitor the material in real-time within a reactive environment, are emerging as indispensable tools for bridging this knowledge gap. nih.govspringerprofessional.de Applying these techniques to this compound can offer unprecedented insights into its formation, catalytic activity, and degradation pathways.
Future research will increasingly rely on a suite of in-situ methods to probe the dynamic nature of this compound. These techniques allow for the direct observation of changes in the material's electronic structure, crystallographic phase, and morphology as they happen. nih.gov This real-time monitoring is crucial for establishing structure-property-performance relationships, which are key to designing next-generation materials with enhanced efficiency and stability. nih.gov
In-Situ X-ray Absorption Spectroscopy (XAS)
In-situ X-ray Absorption Spectroscopy (XAS) is an exceptionally powerful technique for probing the local atomic and electronic structure of materials under working conditions. researchgate.netnih.gov By measuring the X-ray absorption near edge structure (XANES) and the extended X-ray absorption fine structure (EXAFS), researchers can track dynamic changes in the oxidation state, coordination environment, and bond distances of specific elements. ornl.govmit.edu
For this compound, in-situ XAS could be employed during electrochemical processes, such as the oxygen evolution reaction (OER), to monitor the valence states of both nickel and tellurium centers. nih.govacs.org This would reveal which element is the primary redox-active site and how their electronic structures evolve under applied potentials. Time-resolved XAS studies could capture the formation of high-valent nickel or tellurium species, which are often proposed as key catalytic intermediates. acs.org Such data would provide direct spectroscopic evidence to validate or refine theoretical models of reaction mechanisms on the surface of this compound catalysts. researchgate.net
In-Situ Raman Spectroscopy
In-situ Raman spectroscopy is highly sensitive to vibrational modes and is particularly effective for identifying molecular species and crystallographic phases at the electrode-electrolyte interface. nih.gov This technique can be used to track the structural evolution of a this compound catalyst during electrochemical reactions. nih.gov For instance, during water splitting, in-situ Raman could detect the transformation of the initial tellurate structure into nickel oxy-hydroxide phases, which are often considered the true active species in many nickel-based catalysts. nih.govresearchgate.net It can also identify the adsorption of reaction intermediates, such as hydroxyl groups (OH), on the catalyst surface, providing molecular-level insights into the reaction pathway. nih.gov
In-Situ X-ray Diffraction (XRD)
While XAS and Raman spectroscopy probe local and molecular structures, in-situ X-ray Diffraction (XRD) provides real-time information about the long-range crystalline order of a material. researchgate.net This technique is invaluable for studying the synthesis of this compound, monitoring phase transitions during thermal treatment, or observing structural changes during electrochemical cycling. mdpi.com For example, during the hydrothermal or mechanochemical synthesis of nickel tellurides, in-situ XRD can track the reaction progress by monitoring the disappearance of precursor peaks and the emergence of the desired product phase. mdpi.comnih.gov In the context of battery applications, it could reveal phase transformations or lattice parameter changes in a this compound electrode during charge-discharge cycles, linking structural stability to electrochemical performance.
In-Situ Transmission Electron Microscopy (TEM)
To directly visualize the morphological dynamics of this compound at the nanoscale, in-situ Transmission Electron Microscopy (TEM) is an unparalleled technique. osti.gov Using specialized liquid or gas cells, researchers can observe processes like nanoparticle growth, dissolution, and restructuring in real-time. osti.gov For a this compound electrocatalyst, in-situ TEM could be used to watch the deposition and stripping of the material on an electrode, providing insights into its electrochemical stability. osti.gov It would allow for the direct observation of surface reconstruction, catalyst degradation, or the formation of amorphous layers under reaction conditions, which are often hypothesized but difficult to confirm with other methods.
The table below summarizes the potential applications of these key in-situ techniques for advancing the understanding of this compound.
| In-Situ Technique | Information Provided | Potential Application for this compound |
| X-ray Absorption Spectroscopy (XAS) | Element-specific oxidation states, coordination numbers, interatomic distances. researchgate.netornl.gov | Tracking the redox evolution of Ni and Te sites during catalysis; identifying active sites and transient electronic states. acs.org |
| Raman Spectroscopy | Vibrational modes of chemical bonds; identification of molecular species and crystal phases. nih.gov | Monitoring surface transformations (e.g., to NiOOH), detecting adsorbed intermediates, and identifying active phases under OER conditions. nih.gov |
| X-ray Diffraction (XRD) | Crystalline structure, phase identity, lattice parameters, crystallite size. mdpi.com | Real-time monitoring of phase formation during synthesis; studying structural stability and phase transitions during thermal or electrochemical cycling. researchgate.net |
| Transmission Electron Microscopy (TEM) | Real-space imaging of morphology, particle size, and structural changes at the nanoscale. osti.gov | Visualizing catalyst restructuring, degradation, and particle agglomeration during electrochemical operation; observing synthesis and deposition processes. osti.gov |
By integrating these powerful in-situ characterization tools, future research can move beyond static models and develop a dynamic and mechanistic understanding of this compound. This knowledge is fundamental for the rational design of materials with superior performance and durability for a range of technological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
